AFQ-056 racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methane;methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C19H23NO3.CH4/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2;/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3;1H4/t16-,17-,19-;/m1./s1 |
InChI Key |
YWMIKZVWGKYQIW-KXPMFKKKSA-N |
Isomeric SMILES |
C.CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O |
Canonical SMILES |
C.CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
AFQ-056 Racemate (Mavoglurant): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFQ-056, also known as mavoglurant, is a potent, selective, and orally active non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of the AFQ-056 racemate, summarizing key preclinical data, detailing experimental methodologies, and visualizing its interaction with cellular signaling pathways. AFQ-056 has been investigated in clinical trials for a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3] Although some later-stage trials were discontinued, the compound remains a significant tool for understanding the role of mGluR5 in central nervous system pathophysiology.[4]
Core Mechanism of Action: mGluR5 Antagonism
AFQ-056 functions as a negative allosteric modulator (NAM) of the mGluR5.[5] Unlike competitive antagonists that bind to the same site as the endogenous ligand, glutamate, AFQ-056 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation even when glutamate is bound.
In Vitro Pharmacology
A series of in vitro assays have been conducted to characterize the potency, selectivity, and functional effects of AFQ-056. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |
| Functional Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 30 | [1][2] |
| Ca2+ Mobilization Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 110 | [2] |
| Phosphoinositide (PI) Turnover Assay | L(tk-) cells expressing human mGluR5a | Quisqualate | IC50 | 30 | [2] |
| Radioligand Binding Assay | Rat brain membranes | [3H]-MPEP | IC50 | 47 | [2] |
Table 2: Enantiomeric Activity of AFQ-056
| Enantiomer | Assay | Parameter | Value (µM) | Inhibition at 10 µM (%) |
| (-)-mavoglurant | Ca2+ Mobilization | IC50 | 0.11 | - |
| (-)-mavoglurant | PI Turnover | IC50 | 0.03 | - |
| (+)-mavoglurant | Ca2+ Mobilization | - | - | 37 |
| (+)-mavoglurant | PI Turnover | - | - | 18 |
Note: The (-)-enantiomer is the more active form.
Selectivity Profile
AFQ-056 demonstrates high selectivity for mGluR5 over other mGluR subtypes and a broad panel of other CNS-relevant receptors, transporters, and enzymes. In a screening of 238 targets, AFQ-056 showed greater than 300-fold selectivity for mGluR5.[1][2]
Downstream Signaling Pathways
mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a cascade of intracellular signaling events. By antagonizing mGluR5, AFQ-056 effectively inhibits these downstream pathways.
Figure 1: mGluR5 Signaling Pathway and the Inhibitory Action of AFQ-056.
In Vivo Pharmacology: Stress-Induced Hyperthermia (SIH) Model
The anxiolytic-like properties of AFQ-056 were evaluated using the stress-induced hyperthermia (SIH) model in mice. This model is based on the principle that stressful stimuli cause a transient rise in body temperature, which can be attenuated by anxiolytic drugs.
Table 3: In Vivo Efficacy of AFQ-056 in the SIH Model
| Animal Model | Dosing | Effect |
| Mice | 0.1 - 10 mg/kg (p.o.) | Dose-dependent inhibition of SIH |
Experimental Protocols
In Vitro Functional Assays
4.1.1. Cell Culture and Transfection
-
Cell Line: L(tk-) (mouse fibroblast) cells were used.
-
Transfection: Cells were stably transfected with the cDNA encoding for human mGluR5a using a standard calcium phosphate precipitation method.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
4.1.2. Calcium (Ca2+) Mobilization Assay
-
Cell Plating: Transfected L(tk-) cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: AFQ-056 (or vehicle) was added to the wells at various concentrations and incubated for 10-20 minutes.
-
Agonist Stimulation: The plate was transferred to a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence was measured. The mGluR5 agonist, quisqualate, was then added to stimulate the receptor.
-
Data Acquisition: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
4.1.3. Phosphoinositide (PI) Turnover Assay
-
Cell Labeling: Transfected L(tk-) cells were plated in 24-well plates and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The labeling medium was removed, and cells were pre-incubated with a LiCl-containing buffer for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Compound Treatment: AFQ-056 (or vehicle) was added, followed by the addition of the agonist quisqualate.
-
Incubation: The cells were incubated for 60 minutes at 37°C to allow for the accumulation of [3H]-IPs.
-
Extraction and Quantification: The reaction was terminated by the addition of a cold acid solution. The [3H]-IPs were then separated from free [3H]-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value was calculated from the concentration-response curve.
Figure 2: Experimental Workflow for In Vitro Functional Assays.
In Vivo Stress-Induced Hyperthermia (SIH) Protocol
-
Animals: Male C57BL/6 mice were used. They were group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Mice were habituated to the experimental room and handling for at least one week prior to the experiment.
-
Drug Administration: AFQ-056 was suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at a volume of 10 mL/kg. The control group received the vehicle alone. Dosing occurred 60 minutes before the first temperature measurement.
-
Baseline Temperature (T1): The basal body temperature of each mouse was measured using a rectal probe inserted to a consistent depth.
-
Stress Induction: Immediately after the T1 measurement, the mice were returned to their home cage, which served as a mild stressor due to the handling and temperature measurement procedure.
-
Stressed Temperature (T2): 10 minutes after the T1 measurement, the rectal temperature was measured again to determine the stress-induced temperature.
-
Data Analysis: The change in body temperature (ΔT = T2 - T1) was calculated for each mouse. The effect of AFQ-056 was determined by comparing the ΔT of the drug-treated groups to the vehicle-treated group.
Conclusion
AFQ-056 (mavoglurant) is a well-characterized, potent, and selective non-competitive antagonist of mGluR5. Its mechanism of action involves the allosteric inhibition of the mGluR5, leading to the suppression of downstream Gq/11-mediated signaling pathways, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway. In vivo, AFQ-056 has demonstrated anxiolytic-like effects in the stress-induced hyperthermia model. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development who are investigating the therapeutic potential of mGluR5 modulation.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AFQ-056 (Mavoglurant) Racemate: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFQ-056, also known as mavoglurant, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Identified through a high-throughput screening campaign and subsequent lead optimization, AFQ-056 emerged as a promising clinical candidate for various neurological and psychiatric disorders, including Parkinson's disease-associated dyskinesias and Fragile X syndrome. This technical guide provides an in-depth overview of the discovery, synthesis of the racemate, and pharmacological characterization of AFQ-056, presenting key data in a structured format and detailing relevant experimental protocols.
Discovery of AFQ-056
The discovery of AFQ-056 was the result of a systematic drug discovery effort initiated by Novartis. The process began with a high-throughput screening (HTS) campaign to identify novel, non-competitive antagonists of the mGluR5 receptor.[1] This screening effort identified a lead compound which, through a process of chemical derivatization and structure-activity relationship (SAR) studies, led to the identification of AFQ-056.[1] The key structural modifications focused on improving potency, selectivity, and pharmacokinetic properties.
The developmental code name for mavoglurant is AFQ-056.[2] It was under development by Novartis and progressed to phase II and phase III clinical trials for Fragile X syndrome, but these were discontinued in 2014 due to disappointing results.[2] Development for other indications was halted by 2017.[2]
Synthesis of AFQ-056 Racemate
The synthesis of racemic AFQ-056 involves the construction of a central morpholin-3-one core, followed by the introduction of the key side chains. While a detailed, step-by-step protocol for the specific synthesis of the this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses of related compounds.
A potential synthetic approach would likely involve the following key transformations:
-
Formation of the Morpholin-3-one Scaffold: This could be achieved through various methods, such as the reaction of an amino alcohol with an alpha-haloacetyl halide.
-
Alkylation: Introduction of the p-tolyl methyl group at the nitrogen of the morpholinone ring.
-
Sonogashira Coupling: The final key step would involve a palladium-catalyzed Sonogashira coupling of a halogenated precursor with (3-fluorophenyl)acetylene to introduce the characteristic alkynyl side chain.
Pharmacological Profile
AFQ-056 is a potent and selective antagonist of mGluR5. Its pharmacological activity has been characterized in a variety of in vitro and in vivo assays.
In Vitro Pharmacology
The in vitro potency and selectivity of AFQ-056 have been determined using various assays, including calcium flux and radioligand binding assays.
| Assay Type | Cell Line/Preparation | Target | IC50 (nM) | Reference |
| Calcium (Ca2+) Mobilization Assay | L(tk-) cells expressing human mGluR5a | hmGluR5 | 110 | [3] |
| Phosphoinositide (PI) Turnover Assay | L(tk-) cells expressing human mGluR5a | hmGluR5 | 30 | [1][3] |
| Radioligand Binding Assay ([3H]-AAE327 displacement) | Rat brain membranes | mGluR5 | 47 | [3] |
AFQ-056 demonstrates high selectivity for mGluR5, with over 300-fold selectivity against a panel of 238 other CNS-relevant receptors, transporters, and enzymes.[1][3]
In Vivo Pharmacology & Pharmacokinetics
The in vivo efficacy and pharmacokinetic profile of AFQ-056 have been evaluated in several animal models.
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (pmol/mL or g) | Bioavailability (%) | Reference |
| Mouse | Oral (p.o.) | 9.4 | 2.9 | Plasma: 950; Brain: 3500 | 32 | [3] |
| Mouse | Intravenous (i.v.) | 3.1 | 0.69 | Plasma: 3330; Brain: 8400 | N/A | [3] |
In a mouse model of stress-induced hyperthermia (SIH), a single oral dose of AFQ-056 (0.1-10 mg/kg) was shown to inhibit the hyperthermic response in a dose-dependent manner.[3]
Mechanism of Action and Signaling Pathway
AFQ-056 acts as a negative allosteric modulator (NAM) of the mGluR5 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting the receptor's response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentrations. By blocking this pathway, AFQ-056 can modulate synaptic plasticity and neuronal excitability.
Caption: mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Experimental Protocols
In Vitro mGluR5 Antagonism: Calcium Flux Assay
This protocol outlines a method to assess the antagonist activity of AFQ-056 on mGluR5 by measuring changes in intracellular calcium concentration.
Caption: Workflow for a calcium flux assay to determine mGluR5 antagonism.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: After a wash step to remove extracellular dye, cells are incubated with varying concentrations of AFQ-056 or a vehicle control.
-
Agonist Stimulation: A known mGluR5 agonist (e.g., Quisqualate) is added to the wells to stimulate receptor activity.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The antagonist effect of AFQ-056 is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.
In Vivo Efficacy: Rodent Model of Levodopa-Induced Dyskinesia (LID)
This protocol describes a common animal model used to evaluate the potential of compounds like AFQ-056 to treat L-DOPA-induced dyskinesias in Parkinson's disease models.
Detailed Methodology:
-
Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rodents (rats or mice) by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Chronic Levodopa Treatment: Following a recovery period, the animals are treated daily with a high dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide) for several weeks to induce abnormal involuntary movements (AIMs), which are the animal equivalent of dyskinesias.
-
Behavioral Scoring: The severity of AIMs is scored by a trained observer at regular intervals after L-DOPA administration. The scoring is typically based on the amplitude and frequency of axial, limb, and orolingual movements.
-
AFQ-056 Administration: Once stable LIDs are established, animals are treated with AFQ-056 or a vehicle control prior to L-DOPA administration.
-
Assessment of Efficacy: The effect of AFQ-056 on LID severity is determined by comparing the AIMs scores in the treated group to the vehicle control group.
Conclusion
AFQ-056 (mavoglurant) is a well-characterized, potent, and selective mGluR5 negative allosteric modulator that emerged from a rigorous drug discovery process. While its clinical development was ultimately discontinued for its initial target indications, the wealth of preclinical and clinical data generated for AFQ-056 provides a valuable case study for researchers in the field of neuropharmacology and drug development. The detailed understanding of its synthesis, mechanism of action, and pharmacological profile continues to inform the development of new therapeutics targeting the mGluR5 receptor.
References
AFQ-056 Racemate: A Technical Guide to its Antagonistic Action on the Metabotropic Glutamate Receptor 5 (mGluR5)
For Immediate Release
This technical guide provides an in-depth analysis of the AFQ-056 racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). AFQ-056, also known as mavoglurant, has been a subject of significant research in the field of neuropharmacology, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, details the pharmacological properties of AFQ-056, its mechanism of action, and the experimental protocols used to characterize its interaction with its target receptor.
Core Target: Metabotropic Glutamate Receptor 5 (mGluR5)
AFQ-056 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Overactivation of mGluR5 has been implicated in the pathophysiology of various disorders, including Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease, making it a key target for therapeutic intervention.[6]
Quantitative Pharmacological Data
The antagonistic activity of AFQ-056 at the human mGluR5 has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency in different experimental settings.
| Assay Type | Parameter | Value (nM) | Cell Line/Preparation |
| Functional Assay (PI Turnover) | IC50 | 30 | L(tk-) cells stably expressing hmGluR5a |
| Functional Assay (Ca2+ Mobilization) | IC50 | 110 | L(tk-) cells stably expressing hmGluR5a |
| Radioligand Binding Assay | IC50 | 47 | Rat brain membranes ([3H]-AAE327 displacement) |
Table 1: In Vitro Potency of AFQ-056 (Mavoglurant) [3][4]
| Enantiomer | Functional Assay (Ca2+ Mobilization) IC50 (µM) | Functional Assay (PI Turnover) IC50 (µM) |
| (-)-mavoglurant | 0.11 | 0.03 |
| (+)-mavoglurant | >10 (37% inhibition at 10 µM) | >10 (18% inhibition at 10 µM) |
Table 2: Stereospecificity of Mavoglurant Enantiomers
Selectivity Profile
AFQ-056 exhibits high selectivity for mGluR5. In a broad panel of 238 CNS-relevant receptors, transporters, and enzymes, AFQ-056 showed a greater than 300-fold selectivity for mGluR5, underscoring its specific mechanism of action.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of AFQ-056.
Radioligand Binding Assay
Objective: To determine the binding affinity of AFQ-056 to mGluR5 by measuring the displacement of a radiolabeled allosteric modulator.
Methodology:
-
Membrane Preparation: Crude rat brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The binding assay is performed in a final volume of 1 mL containing the rat brain membrane preparation, the radioligand (e.g., [3H]-MPEP or a derivative like [3H]-AAE327), and varying concentrations of AFQ-056.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of AFQ-056 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Functional Assays: Intracellular Calcium Mobilization and Phosphoinositide (PI) Turnover
Objective: To assess the functional antagonist activity of AFQ-056 by measuring its ability to inhibit agonist-induced intracellular signaling downstream of mGluR5 activation.
Methodology:
-
Cell Culture: L(tk-) cells (or other suitable host cells) are stably transfected with a plasmid encoding the human mGluR5a receptor.
-
Intracellular Calcium (Ca2+) Mobilization Assay:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of AFQ-056 for a defined period (e.g., 10 minutes).
-
An mGluR5 agonist (e.g., quisqualate) is added to stimulate the receptor, and the change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of AFQ-056 that causes a 50% inhibition of the agonist-induced calcium response.
-
-
Phosphoinositide (PI) Turnover Assay:
-
Cells are labeled with [3H]-myo-inositol.
-
Cells are pre-incubated with varying concentrations of AFQ-056.
-
The mGluR5 receptor is stimulated with an agonist (e.g., quisqualate) in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is stopped, and the accumulated inositol phosphates (IPs) are separated by ion-exchange chromatography.
-
The amount of [3H]-IPs is quantified by liquid scintillation counting.
-
The IC50 value is determined as the concentration of AFQ-056 that produces a 50% reduction in the agonist-stimulated accumulation of IPs.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR5 signaling pathway and the experimental workflows for the binding and functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenotypic Screening in CNS Drug Discovery [neuroproof.com]
- 5. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AFQ-056 Racemate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFQ-056, also known as Mavoglurant, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides a comprehensive overview of the chemical structure and properties of the AFQ-056 racemate. It details its mechanism of action through the mGluR5 signaling pathway, summarizes key quantitative pharmacological data, and outlines the experimental protocols used for its characterization. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of mGluR5-targeted therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a racemic mixture containing equal amounts of the two enantiomers of Mavoglurant.[1] The active antagonist is the (-)-enantiomer.[2][3]
Chemical Name: (±)-methyl 4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate
Synonyms: Mavoglurant racemate, this compound[2][3]
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1636881-61-2 | [3] |
| Molecular Formula | C₁₉H₂₃NO₃ | [3] |
| Molecular Weight | 313.39 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| SMILES | O=C(N1CC[C@@]2([H])--INVALID-LINK--(O)CCC[C@@]12[H])OC | [2] |
| Solubility | Soluble in DMSO (50 mg/mL, 159.55 mM) | [3] |
| Storage | Store at -20°C | [3] |
Pharmacological Properties and Mechanism of Action
AFQ-056 is a non-competitive antagonist of the mGluR5 receptor.[2][3] Its antagonistic activity is primarily attributed to the (-)-enantiomer (Mavoglurant).
In Vitro Activity
The inhibitory activity of the individual enantiomers of AFQ-056 has been characterized in cellular assays. The (-)-enantiomer is significantly more potent than the (+)-enantiomer. Mavoglurant (the active enantiomer) has an IC₅₀ of 30 nM in a functional assay using human mGluR5.[4]
| Enantiomer | Assay | IC₅₀ (µM) | % Inhibition at 10 µM | Reference(s) |
| (-)-mavoglurant | Ca²⁺ Assay | 0.11 | - | [3] |
| (-)-mavoglurant | PI-Turnover Assay | 0.03 | - | [3] |
| (+)-enantiomer | Ca²⁺ Assay | - | 37% | [3] |
| (+)-enantiomer | PI-Turnover Assay | - | 18% | [3] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted on Mavoglurant in both preclinical and clinical settings.
In Mice (single oral dose of 9.4 mg/kg): [5]
| Parameter | Value |
| Oral Bioavailability | 32% |
| Terminal Half-life (t½) | 2.9 hours |
| Cmax (plasma) | 950 pmol/mL |
| Cmax (brain) | 3500 pmol/g |
In Healthy Human Volunteers (single oral dose of 200 mg of ¹⁴C-labeled mavoglurant): [6]
| Analyte | Cmax (ng/mL) | t½ (hours) |
| Mavoglurant | 140 | 12 |
| Total Radioactivity | 855 | 18 |
Mechanism of Action: mGluR5 Signaling Pathway
AFQ-056 exerts its effects by blocking the signaling cascade initiated by the activation of the mGluR5 receptor. This G-protein coupled receptor is primarily linked to the Gq/11 protein.
Caption: mGluR5 Signaling Pathway and Inhibition by AFQ-056.
Experimental Protocols
The following sections outline the methodologies for key experiments used in the characterization of this compound.
In Vitro Assays
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation of mGluR5.
Workflow:
Caption: Workflow for a Calcium Flux Assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing human mGluR5a are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) for a specified time at 37°C.[7]
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound.
-
Agonist Stimulation: An mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence signal using a fluorometric imaging plate reader or flow cytometer.[7]
-
Data Analysis: The concentration-response curves are generated to determine the IC₅₀ value of the antagonist.
This assay quantifies the inhibition of phospholipase C (PLC) activity by measuring the accumulation of inositol phosphates (IPs), the downstream products of PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).
Workflow:
Caption: Workflow for a Phosphoinositide Turnover Assay.
Detailed Methodology:
-
Cell Labeling: mGluR5-expressing cells are labeled overnight with [³H]-myo-inositol to incorporate the radiolabel into membrane phosphoinositides.
-
Pre-incubation: Cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs.[8]
-
Compound Incubation: Varying concentrations of this compound are added to the cells.
-
Agonist Stimulation: The cells are stimulated with an mGluR5 agonist to induce PI hydrolysis.
-
Extraction and Separation: The reaction is terminated, and the aqueous-soluble inositol phosphates are extracted and separated using anion-exchange chromatography.[8]
-
Quantification: The amount of radiolabeled IPs is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is determined by analyzing the concentration-response relationship and calculating the IC₅₀.
In Vivo Assay
The SIH model is an anxiety paradigm where stress leads to a transient increase in body temperature. Anxiolytic compounds can attenuate this response.
Workflow:
References
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu [bu.edu]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of AFQ-056 (Mavoglurant) Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It has been a subject of significant research interest for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3][4] This technical guide provides an in-depth overview of the pharmacological properties of the AFQ-056 racemate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its enantiomers.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 30 nM | Functional assay with human mGluR5 | [1] |
| 110 nM | Ca2+ mobilization assay in L(tk-) cells stably expressing mGluR5a | [1] | |
| 30 nM | Phosphoinositide (PI) turnover assay in L(tk-) cells stably expressing mGluR5a | [1] | |
| 47 nM | [3H]-MPEP binding assay in rat brain membranes | [1] | |
| Selectivity | >300-fold | Over a panel of 238 CNS relevant receptors, transporters, or enzymes | [4] |
Table 2: In Vitro Activity of AFQ-056 Enantiomers
| Enantiomer | IC50 (Ca2+ Assay) | IC50 (PI-Turnover Assay) | Reference |
| (-)-Mavoglurant | 0.11 µM | 0.03 µM | [5] |
| (+)-Mavoglurant | 37% inhibition at 10 µM | 18% inhibition at 10 µM | [5] |
Table 3: In Vivo Pharmacokinetic Profile of AFQ-056 in Mice
| Route of Administration | Dose | Bioavailability (F) | Terminal Half-life (t1/2) | Cmax (plasma) | Cmax (brain) | Tmax | Reference |
| Oral (p.o.) | 9.4 mg/kg | 32% | 2.9 h | 950 pmol/mL | 3500 pmol/g | ≤0.25 h | [4] |
| Intravenous (i.v.) | 3.1 mg/kg | - | 0.69 h | 3330 pmol/mL | 8400 pmol/g | ≤0.08 h | [4] |
Mechanism of Action and Signaling Pathway
AFQ-056 acts as a non-competitive antagonist, also known as a negative allosteric modulator (NAM), of the mGluR5.[1] mGluR5 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[6] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2][5][7] By binding to an allosteric site on the mGluR5, AFQ-056 inhibits this signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of AFQ-056 to the mGluR5.
Protocol:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled mGluR5 antagonist, such as [3H]-MPEP, is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled AFQ-056 are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 antagonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of AFQ-056 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Functional Assay: Intracellular Calcium Mobilization
Objective: To assess the functional antagonist activity of AFQ-056 by measuring its effect on mGluR5-mediated intracellular calcium release.
Protocol:
-
Cell Culture and Dye Loading:
-
Cells stably expressing mGluR5 (e.g., L(tk-) cells) are cultured in appropriate media.
-
The cells are seeded into 96-well plates and allowed to adhere.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
-
Compound Application and Stimulation:
-
Cells are pre-incubated with varying concentrations of AFQ-056 or vehicle control.
-
The mGluR5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor and induce calcium release.
-
-
Signal Detection:
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of AFQ-056 that causes a 50% inhibition of the agonist-induced calcium response, is calculated.
-
In Vivo Model: Stress-Induced Hyperthermia in Mice
Objective: To evaluate the anxiolytic-like effects of AFQ-056.
Protocol:
-
Animal Acclimation:
-
Mice are group-housed and acclimated to the laboratory environment for at least one week.
-
-
Baseline Temperature Measurement:
-
The basal body temperature of each mouse is measured using a rectal probe.
-
-
Drug Administration:
-
AFQ-056 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
-
Stress Induction:
-
After a predetermined time following drug administration, a stressor is applied. A common stressor is the measurement of rectal temperature itself, or social stress induced by introducing an intruder mouse.
-
-
Post-Stress Temperature Measurement:
-
Body temperature is measured again at a specific time point after the stress induction.
-
-
Data Analysis:
-
The change in body temperature (hyperthermia) is calculated for each animal.
-
The ability of AFQ-056 to attenuate the stress-induced hyperthermia is compared to the vehicle control group.
-
Conclusion
AFQ-056 (mavoglurant) is a potent and selective non-competitive antagonist of the mGluR5. Its pharmacological profile has been extensively characterized through a variety of in vitro and in vivo studies. While it showed promise in preclinical models for Fragile X syndrome and levodopa-induced dyskinesia in Parkinson's disease, its clinical development has faced challenges.[2][8][9] Nevertheless, the detailed understanding of its pharmacology provides a valuable foundation for the ongoing research and development of mGluR5 modulators for the treatment of central nervous system disorders. The data and protocols presented in this guide are intended to support researchers in this field.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 3. Development of mavoglurant and its potential for the treatment of fragile X syndrome - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fragilexnewstoday.com [fragilexnewstoday.com]
- 9. researchgate.net [researchgate.net]
AFQ-056 Racemate vs. Mavoglurant Enantiomers: A Technical Deep Dive into mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFQ-056, also known as mavoglurant, is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed by Novartis, it has been investigated for various neurological and psychiatric disorders, most notably Fragile X syndrome and Levodopa-induced dyskinesia in Parkinson's disease. As a chiral molecule, AFQ-056 exists as a racemate, a mixture of two enantiomers. Preclinical research has demonstrated that the pharmacological activity of AFQ-056 resides almost exclusively in its (-)-enantiomer. This technical guide provides an in-depth comparison of the AFQ-056 racemate and its constituent enantiomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Racemate and Enantiomers
AFQ-056 is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are mirror images of each other and are non-superimposable. These are designated as the (+)-enantiomer and the (-)-enantiomer. In pharmacology, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer).
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo data comparing the this compound and its individual enantiomers. The data clearly indicates that the (-)-enantiomer is the pharmacologically active component.
In Vitro Activity at mGluR5
| Compound | IC50 (nM) - Ca2+ Mobilization Assay | IC50 (nM) - IP1 Accumulation Assay | % Inhibition at 10 µM (IP1 Assay) |
| AFQ-056 (Racemate) | 30[1] | - | - |
| (-)-Mavoglurant | 110[2] | 30[2] | - |
| (+)-Mavoglurant | >10,000 | >10,000 | 18%[2] |
Note: Different assay conditions (e.g., Ca2+ mobilization vs. IP1 accumulation) can result in different IC50 values.
In Vivo Pharmacokinetics in Rats
| Compound | Administration | Dose (mg/kg) | t1/2 (h) | Cmax (pmol/mL) | Tmax (h) | Brain/Plasma Ratio |
| AFQ-056 (Racemate) | i.v. | 3.1 | 0.69 | 3330 | ≤0.08 | - |
| AFQ-056 (Racemate) | p.o. | 9.4 | 2.9 | 950 | ≤0.25 | - |
Note: Specific pharmacokinetic data for the individual enantiomers in direct comparison to the racemate from the primary literature is limited. The provided data is for the racemate, mavoglurant.
Mechanism of Action and Signaling Pathway
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. It does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate.
mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Mavoglurant inhibits this entire downstream signaling pathway.
Experimental Protocols
In Vitro Functional Assay: FLIPR-Based Calcium Mobilization
This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium concentration in cells expressing the human mGluR5 receptor.
Protocol Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Cells are incubated for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Varying concentrations of the test compounds (this compound, (+)-enantiomer, (-)-enantiomer) are added to the wells and pre-incubated for a defined period (e.g., 15 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A sub-maximal concentration (EC80) of glutamate is added to the wells to stimulate the mGluR5 receptors. The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence data is analyzed to generate concentration-response curves, from which the IC50 values for each compound are calculated.
In Vivo Efficacy Model: Stress-Induced Hyperthermia (SIH) in Mice
The SIH model is a widely used behavioral assay to assess the anxiolytic-like effects of compounds. The increase in body temperature in response to a mild stressor can be attenuated by anxiolytic drugs.
Protocol Workflow:
Detailed Methodology:
-
Animals: Male mice (e.g., C57BL/6) are group-housed and acclimated to the testing room.
-
Compound Administration: Mice are administered the test compound (this compound or enantiomers) or vehicle via oral gavage at various doses.
-
Baseline Temperature (T1): After a set time post-dosing (e.g., 60 minutes), the baseline rectal temperature of each mouse is measured using a digital thermometer with a lubricated probe.
-
Stress Induction: Immediately after the T1 measurement, mice are subjected to a mild stressor, such as being placed in a new cage.
-
Post-Stress Temperature (T2): After a defined period of stress (e.g., 10 minutes), the rectal temperature is measured again.
-
Data Analysis: The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1). The effect of the compound is determined by comparing the ΔT of the treated groups to the vehicle-treated group.
Conclusion
The preclinical data for AFQ-056 unequivocally demonstrates that its activity as an mGluR5 negative allosteric modulator is driven by the (-)-enantiomer, with the (+)-enantiomer being largely inactive. This stereoselectivity is a critical consideration in the drug development process, influencing decisions regarding synthesis, clinical trial design, and potential therapeutic applications. While clinical trials of mavoglurant (AFQ-056) for Fragile X syndrome were ultimately discontinued due to a lack of efficacy, the study of this compound and its enantiomers has provided valuable insights into the pharmacology of mGluR5 and its role in various neurological disorders. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key comparative data and experimental methodologies that underpin our understanding of AFQ-056 and its enantiomers.
References
In Vitro Characterization of AFQ-056 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AFQ-056 (mavoglurant) racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The document details the compound's mechanism of action, summarizes key quantitative data from various functional assays, and provides comprehensive experimental protocols.
Introduction
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the mGluR5 receptor.[1] As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation.[2] Overactivation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2] AFQ-056 has been investigated for its potential therapeutic effects in conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2] This guide focuses on the in vitro properties of the racemic mixture of AFQ-056.
Mechanism of Action and Signaling Pathway
AFQ-056 exerts its antagonistic effects by binding to the seven-transmembrane (7TM) domain of the mGluR5. This binding stabilizes the inactive conformation of the receptor, preventing its activation even when glutamate is bound to its extracellular Venus flytrap domain.
mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The primary methods for in vitro characterization of AFQ-056 as an mGluR5 antagonist involve measuring the inhibition of these downstream signals, namely intracellular calcium mobilization and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Caption: mGluR5 Signaling Pathway and Inhibition by AFQ-056.
Quantitative Data Summary
The inhibitory activity of AFQ-056 racemate and its enantiomers has been quantified in various in vitro functional assays. The data consistently demonstrates that the (-)-enantiomer is the pharmacologically active component.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| AFQ-056 (Racemate) | Functional Assay (unspecified) | Human mGluR5 expressing cells | 30 nM | |
| Calcium (Ca²⁺) Mobilization | L(tk-) cells expressing mGluR5a | 110 nM | [1] | |
| Phosphoinositide (PI) Turnover | L(tk-) cells expressing mGluR5a | 30 nM | [1] | |
| [³H]-AAE327 Binding Displacement | Rat brain membranes | 47 nM | [1] | |
| (-)-Mavoglurant | Calcium (Ca²⁺) Mobilization | Not specified | 0.11 µM | [3] |
| Phosphoinositide (PI) Turnover | Not specified | 0.03 µM | [3] | |
| (+)-Mavoglurant | Calcium (Ca²⁺) Mobilization | Not specified | >10 µM (37% inhibition) | [3] |
| Phosphoinositide (PI) Turnover | Not specified | >10 µM (18% inhibition) | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize AFQ-056 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human metabotropic glutamate receptor 5 (hmGluR5).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the ability of AFQ-056 to inhibit glutamate-induced increases in intracellular calcium concentration.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
-
Materials:
-
HEK293-hmGluR5 cells
-
384-well black-walled, clear-bottom microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
-
Fluo-4 AM (calcium indicator dye)
-
Probenecid (anion-exchange pump inhibitor)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
-
-
Procedure:
-
Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the growth medium from the cell plates and add the loading buffer.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the AFQ-056 dilutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the FLIPR instrument.
-
Add an EC₈₀ concentration of glutamate to all wells simultaneously.
-
Measure the fluorescence intensity immediately before and after the addition of glutamate. The change in fluorescence corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the percent inhibition of the glutamate response by each concentration of AFQ-056.
-
Plot the percent inhibition against the log concentration of AFQ-056 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, and is a direct measure of Gq-coupled receptor activation.
-
Materials:
-
HEK293-hmGluR5 cells
-
384-well white microplates
-
Stimulation Buffer (assay buffer containing 50 mM LiCl to inhibit IP1 degradation)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)
-
HTRF-compatible plate reader
-
-
Procedure:
-
Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates and incubate overnight.
-
Compound Incubation:
-
Remove the growth medium.
-
Add serial dilutions of this compound prepared in stimulation buffer to the cells.
-
Add an EC₈₀ concentration of glutamate to the wells (except for basal controls).
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells according to the HTRF IP-One assay kit protocol.
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the concentration of IP1 in each well using a standard curve.
-
Calculate the percent inhibition of the glutamate-induced IP1 accumulation for each concentration of AFQ-056.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of AFQ-056.
-
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective antagonist activity at the mGluR5 receptor. Functional assays consistently show inhibition of the Gq signaling pathway, with the (-)-enantiomer being the primary active component. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of mGluR5 negative allosteric modulators.
References
An In-depth Technical Guide on the mGluR5 Binding Affinity of AFQ-056 Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AFQ-056 (mavoglurant) racemate for the metabotropic glutamate receptor 5 (mGluR5). AFQ-056 is a selective, non-competitive antagonist of mGluR5 and has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2][3][4] This document details the quantitative binding data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.
Quantitative Data Summary
The binding affinity and functional antagonism of AFQ-056 and its enantiomers for the mGluR5 receptor have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Species/Cell Line | Radioligand/Agonist | Parameter | Value | Reference |
| AFQ-056 (Mavoglurant) | Functional Assay (PI Turnover) | L(tk-) cells expressing hmGluR5a | - | IC₅₀ | 30 nM | [1][2] |
| AFQ-056 (Mavoglurant) | Functional Assay (Ca²⁺ mobilization) | L(tk-) cells expressing hmGluR5a | - | IC₅₀ | 110 nM | [1] |
| AFQ-056 (Mavoglurant) | Allosteric Binding Ligand Displacement | Rat brain membranes | [³H]-M-MPEP | IC₅₀ | 47 nM | [1] |
| (-)-Mavoglurant | Functional Assay (Ca²⁺ mobilization) | Not specified | - | IC₅₀ | 0.11 µM | [5] |
| (-)-Mavoglurant | Functional Assay (PI Turnover) | Not specified | - | IC₅₀ | 0.03 µM | [5] |
| (+)-Mavoglurant | Functional Assay (Ca²⁺ mobilization) | Not specified | - | % Inhibition at 10 µM | 37% | [5] |
| (+)-Mavoglurant | Functional Assay (PI Turnover) | Not specified | - | % Inhibition at 10 µM | 18% | [5] |
Note: IC₅₀ values represent the concentration of the antagonist that inhibits 50% of the specific binding or functional response. The data indicates that the antagonistic activity of the AFQ-056 racemate is primarily driven by the (-)-enantiomer.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments cited in the quantitative data summary.
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., AFQ-056) for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8][9]
1. Membrane Preparation:
-
Rat brain tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (e.g., [³H]-M-MPEP), a known mGluR5 antagonist.
-
A range of concentrations of the unlabeled test compound (AFQ-056).
-
-
For determining non-specific binding, a high concentration of a known mGluR5 antagonist is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition curve.
These assays measure the ability of an antagonist to inhibit the downstream signaling events following mGluR5 activation.
1. Cell Culture:
-
A cell line stably expressing the human mGluR5a receptor (e.g., L(tk-) cells) is used.
-
Cells are cultured under standard conditions.
2. Phosphoinositide (PI) Turnover Assay:
-
Cells are pre-labeled with [³H]-myo-inositol.
-
Cells are then pre-incubated with various concentrations of the test compound (AFQ-056).
-
mGluR5 is stimulated with a specific agonist.
-
The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The IC₅₀ is calculated from the concentration-response curve.
3. Calcium (Ca²⁺) Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Cells are pre-incubated with various concentrations of the test compound (AFQ-056).
-
mGluR5 is stimulated with an agonist, and the resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).
-
The IC₅₀ is determined from the dose-response curve of the inhibition of the calcium signal.
Mandatory Visualizations
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). AFQ-056 acts as a non-competitive antagonist at this receptor.
Caption: mGluR5 signaling cascade and the inhibitory action of AFQ-056.
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of AFQ-056.
Caption: Workflow for a competitive radioligand binding assay.
This diagram illustrates the relationship between the this compound and its constituent enantiomers, highlighting their differential activity.
Caption: Composition and activity of this compound and its enantiomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mavoglurant - Wikipedia [en.wikipedia.org]
- 4. What is Mavoglurant used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on AFQ-056 Racemate for Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragile X syndrome (FXS), the most prevalent inherited cause of intellectual disability and a significant genetic contributor to autism spectrum disorder, is characterized by the silencing of the FMR1 gene and the subsequent loss of the FMRP protein.[1] The "mGluR theory of Fragile X" posits that the absence of FMRP leads to an overactive metabotropic glutamate receptor 5 (mGluR5) signaling pathway, resulting in excessive protein synthesis and synaptic dysfunction.[2][3][4] AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the mGluR5 receptor that was investigated as a potential therapeutic for FXS.[5] Preclinical studies in Fmr1 knockout (KO) mouse models demonstrated promise, with AFQ-056 rescuing key behavioral and cellular phenotypes.[6] However, a series of clinical trials in adults, adolescents, and children with FXS ultimately failed to demonstrate significant efficacy compared to placebo, leading to the discontinuation of its development for this indication.[7][8] This technical guide provides a comprehensive overview of the research on AFQ-056 racemate for FXS, detailing its mechanism of action, preclinical findings, and clinical trial outcomes. It includes detailed experimental protocols for key preclinical assays, a summary of quantitative data from clinical trials, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The mGluR Theory of Fragile X Syndrome
Fragile X syndrome is a neurodevelopmental disorder arising from an expansion of the CGG trinucleotide repeat in the FMR1 gene, which leads to its silencing and the absence of the fragile X mental retardation protein (FMRP).[1] FMRP is an RNA-binding protein that plays a critical role in regulating the translation of a multitude of mRNAs at the synapse, thereby influencing synaptic plasticity.[1]
The metabotropic glutamate receptor 5 (mGluR5) theory of Fragile X proposes that many of the syndrome's core symptoms are a direct consequence of exaggerated signaling through the mGluR5 pathway.[2][3][4] In a healthy synapse, the activation of mGluR5 by glutamate initiates a signaling cascade that leads to protein synthesis-dependent long-term depression (LTD), a form of synaptic plasticity. FMRP acts as a brake on this process, repressing the translation of specific mRNAs. In the absence of FMRP in individuals with FXS, this mGluR5-stimulated protein synthesis proceeds unchecked, leading to excessive LTD and other synaptic abnormalities.[2][3] This theoretical framework provided a strong rationale for investigating mGluR5 antagonists as a potential therapeutic strategy for FXS.
AFQ-056 (Mavoglurant): A Selective mGluR5 Antagonist
AFQ-056 (mavoglurant) is a potent and selective, non-competitive, and orally active antagonist of the mGluR5 receptor, with an IC50 of 30 nM. As a negative allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, inhibiting its activation. Its high selectivity for mGluR5 over other receptors made it an attractive candidate for targeting the specific pathophysiology implicated in the mGluR theory of Fragile X.
Preclinical Research and Efficacy in Fmr1 KO Mice
Preclinical studies using the Fmr1 knockout (KO) mouse, a well-established animal model of Fragile X syndrome, demonstrated the potential of AFQ-056 to reverse key disease-related phenotypes.
Audiogenic Seizures
A robust and frequently observed phenotype in Fmr1 KO mice is a heightened susceptibility to audiogenic seizures (AGS), which is considered a model for the sensory hypersensitivity seen in individuals with FXS.[5][9][10] Treatment with mGluR5 antagonists, including AFQ-056, has been shown to attenuate this seizure phenotype.[5]
Prepulse Inhibition Deficits
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in both individuals with FXS and in Fmr1 KO mice.[11] Studies have shown that AFQ-056 can rescue these PPI deficits in the mouse model.
Dendritic Spine Abnormalities
A key neuropathological feature of Fragile X syndrome is the presence of an overabundance of long, thin, and immature-looking dendritic spines on neurons in various brain regions.[12][13][14] These structural abnormalities are thought to reflect deficits in synaptic maturation and pruning. Long-term treatment with AFQ-056 in adult Fmr1 KO mice has been shown to rescue these abnormal dendritic spine lengths.[6]
Clinical Trials in Fragile X Syndrome
Despite the promising preclinical findings, a series of randomized, double-blind, placebo-controlled clinical trials of mavoglurant in individuals with Fragile X syndrome did not demonstrate a significant therapeutic benefit.
Trials in Adults and Adolescents (NCT01253629 & NCT01357239)
Two phase IIb studies were conducted in adults (18-45 years) and adolescents (12-17 years) with FXS.[7][8] Participants were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 12 weeks.[7][8] The primary endpoint for these studies was the change in the Aberrant Behavior Checklist-Community Edition (ABC-C) total score, a measure of behavioral problems.[7] Both studies failed to meet their primary efficacy endpoint, with no significant improvement in the ABC-C total score for any of the mavoglurant dose groups compared to placebo.[7][8]
The FXLEARN Trial in Children (NCT02920892)
The FXLEARN trial was a large, multisite study that investigated the effects of AFQ-056 on language learning in young children (3-6 years old) with FXS.[15][16] This age group was chosen with the hypothesis that they might have greater neural plasticity and be more responsive to treatment. The study included a parent-implemented language intervention for all participants.[15][16] Despite this comprehensive approach, the trial also failed to meet its primary endpoint, showing no significant difference in language development between the AFQ-056 and placebo groups.[15][16]
Data Presentation
Table 1: Summary of Key Clinical Trials of Mavoglurant in Fragile X Syndrome
| Trial Identifier | Patient Population | Number of Participants | Dosage | Primary Outcome Measure | Key Finding |
| NCT01253629 | Adults (18-45 years) | 175 | 25, 50, or 100 mg BID | Change in ABC-C Total Score | No significant improvement vs. placebo[7][8] |
| NCT01357239 | Adolescents (12-17 years) | 139 | 25, 50, or 100 mg BID | Change in ABC-C Total Score | No significant improvement vs. placebo[7][8] |
| NCT02920892 (FXLEARN) | Children (3-6 years) | 99 (randomized) | Dose optimization up to 100 mg BID | Change in Weighted Communication Scale (WCS) | No significant difference in language learning vs. placebo[15][16] |
Table 2: Representative Preclinical Efficacy Data of AFQ-056 in Fmr1 KO Mice
| Phenotype | Experimental Model | Treatment | Outcome | Reference |
| Audiogenic Seizures | Fmr1 KO mice | AFQ-056 | Attenuation of wild running and seizures | [5] |
| Dendritic Spine Morphology | Fmr1 KO mice (adult) | Long-term AFQ-056 | Rescue of abnormal spine length | [6] |
Experimental Protocols
Audiogenic Seizure Susceptibility in Fmr1 KO Mice
Objective: To assess the efficacy of a compound in reducing seizure susceptibility in a mouse model of Fragile X syndrome.
Materials:
-
Fmr1 KO mice and wild-type littermate controls.
-
Audiogenic seizure test chamber with an alarm.
-
Test compound (e.g., AFQ-056) and vehicle control.
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the seizure induction.
-
Place each mouse individually into the audiogenic seizure test chamber and allow for a brief acclimation period.
-
Activate the alarm, which produces a high-intensity sound stimulus (e.g., for 2 minutes).
-
Observe and score the mouse's behavior during the alarm challenge according to a seizure severity scale. A common scoring system is as follows:
-
Score 0: No response.
-
Score 1: Wild running.
-
Score 2: Clonic seizure (uncontrolled muscle twitching).
-
Score 3: Tonic seizure (muscle stiffening and extension).
-
Score 4: Respiratory arrest/death.
-
-
A mouse is typically considered to have had a seizure if it reaches a score of 2 or higher.
-
Record the seizure score for each animal.
-
After the initial challenge, there may be a resting period followed by a second challenge.
-
Compare the seizure scores between the compound-treated and vehicle-treated groups.
Reference Protocol: Adapted from descriptions in Melior Discovery and Gonzalez et al., 2019.[9][10]
Dendritic Spine Morphology Analysis in Fmr1 KO Mice
Objective: To quantify dendritic spine density and morphology in neurons from Fmr1 KO mice and assess the effects of a therapeutic compound.
Materials:
-
Fmr1 KO mice and wild-type littermate controls.
-
Golgi-Cox staining solution or fluorescent protein expression vectors (e.g., GFP) for neuronal labeling.
-
Microscope with high-magnification objectives (e.g., confocal or two-photon microscope).
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).
-
Test compound (e.g., AFQ-056) and vehicle control.
Procedure:
-
Tissue Preparation and Staining:
-
For Golgi-Cox staining: Perfuse the mice and process the brains according to the Golgi-Cox protocol to impregnate a subset of neurons.
-
For fluorescent labeling: Use transgenic mice expressing a fluorescent protein in specific neurons or deliver a fluorescent protein-expressing vector via in utero electroporation or viral injection.
-
-
Imaging:
-
Acquire high-resolution images of dendrites from the brain region of interest (e.g., layer V pyramidal neurons in the visual cortex or CA1 pyramidal neurons in the hippocampus).
-
Use a high-magnification objective (e.g., 60x or 100x oil-immersion).
-
Acquire Z-stacks to capture the three-dimensional structure of the dendrites and spines.
-
-
Image Analysis:
-
Dendritic Spine Density:
-
Trace a defined length of dendrite (e.g., 25 µm).
-
Manually or semi-automatically count the number of spines along the traced dendritic segment.
-
Calculate the spine density as the number of spines per unit length of the dendrite.
-
-
Dendritic Spine Morphology:
-
Trace individual spines and measure their length and head width.
-
Classify spines into morphological categories based on these measurements (e.g., thin, stubby, mushroom-shaped). Common criteria include:
-
Thin: Long neck with a small head.
-
Stubby: No discernible neck, with the head directly on the dendritic shaft.
-
Mushroom: A large head with a distinct, shorter neck.
-
-
-
-
Treatment:
-
For in vivo studies, treat the mice with the test compound or vehicle for a specified duration before tissue collection.
-
-
Data Analysis:
-
Compare the spine density and the distribution of spine morphologies between the different experimental groups (e.g., wild-type vs. Fmr1 KO, vehicle-treated vs. compound-treated Fmr1 KO).
-
Reference Protocols: Adapted from descriptions in Irwin et al., 2000, and McKinney et al., 2005.[12][17]
Parent-Implemented Language Intervention (PILI) in FXS Clinical Trials
Objective: To improve the spoken language skills of individuals with Fragile X syndrome through a structured intervention delivered by their parents or caregivers.
Materials:
-
Wordless picture books.
-
Video teleconferencing equipment (e.g., laptop with a webcam and software like Skype).
-
Trained speech-language pathologist (SLP) and/or Board-Certified Behavior Analyst (BCBA).
Procedure:
-
Baseline Assessment:
-
Conduct baseline sessions to assess the child's current language abilities and the parent's interaction style. These sessions are typically video-recorded for later analysis.
-
-
Parent Education:
-
The SLP provides education to the parent on key language facilitation strategies. These strategies are empirically derived and may include:
-
Open-ended questions: Encouraging the child to produce more than a one-word response.
-
Expansions: Repeating the child's utterance and adding grammatical or semantic information.
-
Intonation prompts: Using a rising intonation to prompt a response.
-
-
-
Weekly Coaching Sessions:
-
The SLP conducts weekly coaching sessions with the parent via video teleconferencing.
-
During these sessions, the parent and child engage in shared storytelling with a wordless picture book.
-
The SLP observes the interaction and provides real-time coaching to the parent on implementing the targeted strategies.
-
-
Weekly Homework and Data Collection:
-
The parent is instructed to practice the strategies with their child during daily activities and dedicated storytelling sessions.
-
These homework sessions are often video-recorded for the clinician to review.
-
-
Weekly Clinician Feedback:
-
The clinician reviews the recordings of the homework sessions and provides feedback to the parent on their use of the strategies.
-
-
Fidelity of Implementation:
-
The coaching sessions are often coded to ensure that the intervention is being delivered as intended.
-
Reference Protocols: Adapted from descriptions of the Parent-Implemented Language Intervention used in the FXLEARN trial and other studies by McDuffie, Abbeduto, and colleagues.[18][19][20][21][22][23]
Mandatory Visualizations
Caption: The mGluR5 signaling pathway and its dysregulation in Fragile X syndrome.
References
- 1. The Pathophysiology of Fragile X (and What It Teaches Us about Synapses) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic reduction of MMP-9 in the Fmr1 KO mouse partially rescues prepulse inhibition of acoustic startle response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic spine abnormalities in the occipital cortex of C57BL/6 Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of AFQ056 on language learning in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of AFQ056 on language learning in fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. Controlled trial of lovastatin combined with an open-label treatment of a parent-implemented language intervention in youth with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Spoken Language Intervention for School-Aged Boys with fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.asha.org [pubs.asha.org]
- 23. researchgate.net [researchgate.net]
AFQ-056 Racemate as a Click Chemistry Reagent: A Technical Guide
Disclaimer: The use of AFQ-056 (mavoglurant) racemate as a click chemistry reagent is not a widely documented application. This guide provides a conceptual framework based on the known properties of AFQ-056 and established click chemistry principles. The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes.
Introduction
AFQ-056, also known as mavoglurant, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has been investigated in clinical trials for the treatment of Fragile X syndrome and L-dopa induced dyskinesias in Parkinson's disease.[2][3][4] While its primary application has been as a pharmacological tool and potential therapeutic, its structure lends itself to chemical modification for use in chemical biology applications, such as click chemistry. One vendor notes that mavoglurant contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
Click chemistry is a powerful and versatile method for rapidly and reliably joining molecular fragments.[5][6] The most common example is the CuAAC reaction, which forms a stable triazole linkage between an azide and an alkyne.[7] This bio-orthogonal reaction can be performed under mild, aqueous conditions, making it ideal for labeling biomolecules in complex biological systems.[8][9]
This technical guide will explore the conceptual use of AFQ-056 racemate as a click chemistry reagent for probing mGluR5 biology.
mGluR5 Signaling Pathway
AFQ-056 exerts its effects by modulating the mGluR5 signaling pathway. mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] These events can lead to the activation of downstream signaling molecules, including extracellular signal-regulated kinases (ERK) and other mitogen-activated protein kinases (MAPKs), which play roles in synaptic plasticity and gene expression.[12][13]
mGluR5 Signaling Pathway
Conceptual Application: AFQ-056 as a Click Chemistry Probe
The alkyne group within the AFQ-056 structure provides a handle for click chemistry. This allows for the conjugation of AFQ-056 to a variety of reporter molecules, such as fluorescent dyes or biotin, enabling the visualization or affinity purification of mGluR5.
Hypothetical Experimental Workflow:
The following workflow outlines a conceptual experiment to label and visualize mGluR5 in cultured cells using an AFQ-056-based click chemistry probe.
mGluR5 Labeling Workflow
Hypothetical Experimental Protocols
1. Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing human mGluR5 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1 hour at 37°C.
2. Cell Lysis and Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To 50 µg of protein lysate, add the following click chemistry reagents:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide): 10 µM
-
Copper(II) sulfate: 1 mM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
4. SDS-PAGE and In-Gel Fluorescence Imaging:
-
Add 4X Laemmli sample buffer to the reaction mixture and boil for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
5. Western Blot Analysis:
-
Transfer the proteins from the SDS-PAGE gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against mGluR5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Hypothetical Quantitative Data
The following table summarizes hypothetical data that could be obtained from such an experiment, demonstrating the dose-dependent labeling of mGluR5 by the AFQ-056 probe.
| AFQ-056 Concentration (nM) | In-Gel Fluorescence (Arbitrary Units) | Western Blot Signal (Arbitrary Units) |
| 0 | 105 ± 15 | 8500 ± 500 |
| 10 | 1500 ± 200 | 8450 ± 450 |
| 30 | 4500 ± 350 | 8550 ± 550 |
| 100 | 8200 ± 600 | 8600 ± 600 |
| 300 | 8350 ± 650 | 8500 ± 500 |
Data are presented as mean ± standard deviation.
The in-gel fluorescence data would be expected to show a concentration-dependent increase in signal, corresponding to the specific binding of the AFQ-056 probe to mGluR5. The Western blot data serves as a loading control, demonstrating that the total amount of mGluR5 is consistent across all samples.
Conclusion
While not its primary intended use, the chemical structure of this compound makes it a plausible candidate for development as a click chemistry reagent. Such a tool could enable novel avenues of research into the biology of mGluR5, including its localization, trafficking, and interaction partners. The hypothetical framework presented in this guide provides a starting point for researchers interested in exploring this potential application. Further work would be required to synthesize and validate an AFQ-056-based click chemistry probe and to optimize its use in biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mavoglurant - Wikipedia [en.wikipedia.org]
- 3. What is Mavoglurant used for? [synapse.patsnap.com]
- 4. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Click Chemistry | AAT Bioquest [aatbio.com]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 12. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Application Notes and Protocols for AFQ-056 Racemate In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for AFQ-056 (mavoglurant) racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] The following sections detail experimental methodologies, present quantitative data in structured tables, and include diagrams of relevant signaling pathways and experimental workflows.
Overview of AFQ-056 (Mavoglurant)
AFQ-056, also known as mavoglurant, is a selective antagonist of the mGluR5 receptor.[1][2] It has been investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, and gastroesophageal reflux disease (GERD).[3][4][5] AFQ-056 acts as a negative allosteric modulator of mGluR5, thereby reducing its activity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for AFQ-056 from in vivo and in vitro studies.
Table 1: In Vitro Activity of AFQ-056
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Functional mGluR5 Assay | 30 nM | [2][6] |
| Selectivity | - | Over other mGluR subtypes and 238 other CNS targets | >300-fold | [1] |
Table 2: Pharmacokinetic Parameters of AFQ-056
| Species | Route | Dose | Tmax | Cmax | t1/2 | Bioavailability (F) | Reference |
| Rat | IV | 3.1 mg/kg | ≤0.08 h | 3330 pmol/mL (plasma); 8400 pmol/g (brain) | 0.69 h | - | [7] |
| Rat | PO | 9.4 mg/kg | ≤0.25 h | 950 pmol/mL (plasma); 3500 pmol/g (brain) | 2.9 h | 32% | [7][8] |
| Human | PO | 200 mg | 2.5 h | 140 ng/mL | 12 h | ≥50% | [9] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving AFQ-056.
Stress-Induced Hyperthermia (SIH) in Mice
This model is used to assess the anxiolytic potential of compounds.[10]
Protocol:
-
Animals: Singly housed male mice are recommended to reduce the number of animals required.[6]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11]
-
Drug Administration: Administer AFQ-056 orally (p.o.) at doses ranging from 0.1 to 10 mg/kg.[7] A vehicle control group should be included.
-
Baseline Temperature (T1): 60 minutes after drug administration, measure the baseline rectal temperature.[6] A digital thermometer with a probe lubricated with mineral oil should be inserted 2 cm into the rectum.[11]
-
Stressor: The stressor is the handling and temperature measurement itself.[6]
-
Second Temperature Measurement (T2): 10 minutes after the first measurement, record the rectal temperature again.[6][12]
-
Data Analysis: Calculate the change in temperature (ΔT = T2 - T1). Anxiolytic compounds are expected to reduce the stress-induced hyperthermia.
Three-Chamber Social Interaction Test in Mice
This test assesses sociability and preference for social novelty, and is often used in models of autism spectrum disorders, such as the Fmr1 knockout mouse model of Fragile X syndrome.[3][13]
Protocol:
-
Apparatus: A three-chambered box with openings between the chambers.[14]
-
Animals: The test mouse and stranger mice of the same sex and age.[14]
-
Habituation (Phase I): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for 10 minutes.[14]
-
Sociability Test (Phase II):
-
Confine the test mouse to the center chamber.
-
Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.[14]
-
Allow the test mouse to explore all three chambers for 10 minutes.[14]
-
Record the time spent in each chamber and the time spent sniffing each cage using a video tracking system.
-
-
Social Novelty Test (Phase III):
-
Confine the test mouse to the center chamber.
-
Leave the now-familiar mouse (Stranger 1) in its cage. Place a new, unfamiliar mouse (Stranger 2) in the previously empty cage.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and interacting with each caged mouse.
-
-
Drug Administration: For chronic studies, AFQ-056 can be administered in the food. For example, a dose of 18 mg/kg/day can be achieved based on an average daily food intake.[15]
L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
This model is used to evaluate potential anti-dyskinetic therapies.
Protocol:
-
Parkinson's Disease Model: Induce a unilateral lesion of the nigrostriatal dopamine pathway using 6-hydroxydopamine (6-OHDA).
-
LID Induction:
-
AFQ-056 Administration: Once stable LIDs are established, administer AFQ-056 at the desired doses and route prior to the L-DOPA challenge.
-
Behavioral Assessment:
-
Data Analysis: Compare the total AIMs scores between the AFQ-056-treated groups and the vehicle control group.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
AFQ-056 is a non-competitive antagonist of mGluR5. The binding of glutamate to mGluR5 activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).[20][21][22]
Caption: mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram illustrates a general workflow for conducting in vivo behavioral experiments with AFQ-056.
Caption: General experimental workflow for in vivo behavioral studies.
Pharmacokinetic Study Workflow
This diagram outlines the key steps in a typical in vivo pharmacokinetic study.
References
- 1. mmpc.org [mmpc.org]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of the metabotropic glutamate receptor 5 antagonist (mGluR5) mavoglurant (AFQ056) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Stress-induced hyperthermia assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. acsu.buffalo.edu [acsu.buffalo.edu]
- 14. 4.3.3. Three-Chamber Social Interaction Test (Crawley’s Sociability and Preference for Social Novelty Test) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 17. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Effects of Aging on Levo-Dihydroxyphenylalanine- Induced Dyskinesia in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Note: Preparation of AFQ-056 (Mavoglurant) Racemate Stock Solutions
Introduction
AFQ-056, also known as Mavoglurant, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] As a G-protein coupled receptor, mGluR5 is crucial for modulating synaptic transmission and neural excitability.[2] Overactivation of mGluR5 signaling pathways has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Fragile X Syndrome (FXS) and L-dopa induced dyskinesia in Parkinson's disease.[1][3] In conditions like FXS, the absence of the Fragile X Messenger Ribonucleoprotein (FMRP) leads to exaggerated mGluR5 signaling.[4] AFQ-056 acts by inhibiting this receptor, thereby helping to normalize the balance of excitatory and inhibitory signals in the brain.[3] The racemic form contains both the active (-)-enantiomer and the less active (+)-enantiomer.[5][6] Accurate and consistent preparation of AFQ-056 racemate stock solutions is a critical first step for reliable and reproducible results in preclinical research.
Mechanism of Action: AFQ-056 Inhibition of mGluR5 Signaling
Glutamate binding to the mGluR5 receptor activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), leading to a range of downstream cellular effects. In pathologies such as Fragile X Syndrome, this pathway is overactive.[4][7] AFQ-056 acts as a non-competitive antagonist, binding to an allosteric site on the mGluR5 receptor to prevent its activation by glutamate, thereby dampening the downstream cascade.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Negative effect of treatment with mGluR5 negative allosteric modulator AFQ056 on blood biomarkers in young individuals with Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFQ-056 Racemate in mGluR5 Antagonism In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a key player in glutamatergic signaling, mGluR5 is implicated in numerous neurological and psychiatric disorders, making it a significant target for therapeutic intervention. The racemate of AFQ-056 has been utilized in a variety of in vivo studies to investigate the physiological and pathological roles of mGluR5. These investigations have been particularly prominent in the context of Fragile X syndrome (FXS), the most common inherited cause of intellectual disability.[3][4][5]
The "mGluR theory of Fragile X" posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through mGluR5, resulting in excessive protein synthesis and altered synaptic plasticity.[6][7] Antagonism of mGluR5 by compounds such as AFQ-056 has been shown in preclinical models to rescue various phenotypes associated with FXS, including deficits in social behavior and dendritic spine abnormalities.[5][8][9]
These application notes provide a comprehensive overview of the in vivo use of the AFQ-056 racemate, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant signaling pathways. This information is intended to guide researchers in designing and executing robust preclinical studies to further explore the therapeutic potential of mGluR5 antagonism.
Quantitative Data Summary
The following tables summarize key quantitative parameters of AFQ-056, providing a reference for its potency, pharmacokinetic profile, and efficacy in preclinical models.
Table 1: In Vitro Potency of AFQ-056
| Parameter | Species | Value | Reference |
| IC₅₀ | Human mGluR5 | 30 nM | [2] |
Table 2: Pharmacokinetic Parameters of AFQ-056 in Rodents
| Species | Route of Administration | Dose | Tₘₐₓ (h) | Cₘₐₓ (pmol/mL or pmol/g) | T½ (h) | Bioavailability (%) | Reference |
| Mouse | Intravenous (i.v.) | 3.1 mg/kg | ≤0.08 | Plasma: 3330; Brain: 8400 | 0.69 | N/A | [10] |
| Mouse | Oral (p.o.) | 9.4 mg/kg | ≤0.25 | Plasma: 950; Brain: 3500 | 2.9 | 32 | [10] |
| Rat | Intravenous (i.v.) | 3 mg/kg | - | - | - | - | [11] |
Table 3: Preclinical Efficacy of AFQ-056 in a Mouse Model of Stress-Induced Hyperthermia
| Species | Model | Route of Administration | Dose Range (mg/kg) | Outcome | Reference |
| Mouse | Stress-Induced Hyperthermia | Oral (p.o.) | 0.1 - 10 | Dose-dependent inhibition of hyperthermia | [10] |
Signaling Pathways
The antagonism of mGluR5 by AFQ-056 modulates downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. In conditions like Fragile X syndrome, these pathways are dysregulated. The following diagrams illustrate the canonical mGluR5 signaling pathway and its alteration in Fragile X syndrome.
Caption: Canonical mGluR5 signaling cascade.
Caption: Dysregulated mGluR5 signaling in Fragile X Syndrome.
Experimental Protocols
The following protocols are provided as a general guide for the in vivo administration of this compound in rodents. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 1: Oral Administration (Gavage) in Mice
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water[12][13]
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip for mice)
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle:
-
Weigh the appropriate amount of methylcellulose to prepare a 0.5% (w/v) solution in sterile water.
-
Gradually add the methylcellulose to the water while vortexing to ensure even dispersion and prevent clumping.
-
Continue to mix until a homogenous suspension is formed. Gentle heating may aid in dissolution, but the solution should be cooled to room temperature before use.
-
-
Preparation of AFQ-056 Suspension:
-
Calculate the required amount of AFQ-056 and vehicle based on the desired dose and the number and weight of the animals. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the AFQ-056 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to ensure uniform particle size and prevent aggregation.
-
-
Administration:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate volume of the AFQ-056 suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension slowly and steadily.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral administration of AFQ-056.
Protocol 2: Intravenous Administration (Tail Vein Injection) in Mice
Materials:
-
This compound powder
-
Vehicle: A suitable sterile, isotonic vehicle should be used. A potential vehicle for poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400)[14]. Note: The suitability of this vehicle for AFQ-056 should be empirically determined. Alternatively, a formulation in 5% dextrose in water (D5W) could be attempted if solubility allows.
-
Sterile saline or 5% dextrose in water (D5W)
-
Microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Animal balance
-
Mouse restrainer
-
Heat lamp or warming pad
-
Insulin syringes with a 27-30 gauge needle
-
70% ethanol
Procedure:
-
Preparation of AFQ-056 Solution:
-
Solubility Testing: It is critical to first determine the solubility of AFQ-056 in the chosen intravenous vehicle.
-
Calculate the required amount of AFQ-056 and vehicle for the desired dose and number of animals. The maximum bolus injection volume for mice is typically 5 mL/kg.
-
Dissolve the AFQ-056 powder in the chosen vehicle. Gentle warming and vortexing may be necessary.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Weigh each mouse immediately before injection.
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
Swab the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
-
Load the syringe with the appropriate volume of the AFQ-056 solution, ensuring there are no air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Caption: Workflow for intravenous administration of AFQ-056.
Concluding Remarks
The this compound serves as a valuable pharmacological tool for the in vivo investigation of mGluR5 function and its role in CNS disorders. The protocols and data presented herein are intended to facilitate the design of preclinical studies aimed at further elucidating the therapeutic potential of mGluR5 antagonism. Researchers should carefully consider the specific aims of their studies to select the most appropriate animal models, administration routes, and outcome measures. While preclinical findings with AFQ-056 have been promising, it is important to note that clinical trials in Fragile X syndrome have not consistently demonstrated efficacy, highlighting the complexities of translating preclinical findings to human populations.[4][15][16] Continued rigorous preclinical research is essential to better understand the therapeutic window and optimal application of mGluR5 antagonists.
References
- 1. Disrupted Homer scaffolds mediate abnormal mGluR5 function in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of AFQ056 on language learning in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of AFQ056 on language learning in fragile X syndrome [escholarship.org]
Application Notes and Protocols for Electrophysiology Studies with AFQ-056 (Mavoglurant)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been a compound of significant interest in the investigation of neuropsychiatric and neurodevelopmental disorders, most notably Fragile X syndrome (FXS) and L-dopa induced dyskinesia in Parkinson's disease.[1][2] The therapeutic rationale for using AFQ-056 in these conditions stems from the "mGluR theory," which posits that excessive mGluR5 signaling contributes to the synaptic dysfunction observed in FXS.[2] By antagonizing mGluR5, AFQ-056 is hypothesized to normalize aberrant synaptic plasticity and neuronal excitability.[3]
These application notes provide detailed protocols for utilizing AFQ-056 in preclinical electrophysiology experiments to investigate its effects on synaptic transmission and plasticity. The methodologies are based on established protocols for studying mGluR5 function in rodent brain slices.
Quantitative Data Summary
The following tables summarize key quantitative parameters for AFQ-056 and its effects on electrophysiological and related functional readouts.
| Parameter | Value | Species/System | Reference |
| IC50 | 30 nM | Human mGluR5 (functional assay) | [1] |
Note: Direct dose-response data for AFQ-056 in electrophysiology paradigms is limited in publicly available literature. The following data is derived from studies on analogous mGluR5 antagonists or related experimental models and should be considered indicative.
| Experimental Paradigm | Key Findings with mGluR5 Antagonism | Putative Effect of AFQ-056 |
| Long-Term Potentiation (LTP) | Inhibition of LTP induction and maintenance in the hippocampus. | Attenuation of LTP at relevant concentrations. |
| Long-Term Depression (LTD) | Reduction or blockade of mGluR-dependent LTD. | Normalization of exaggerated LTD observed in FXS models. |
| Synaptic Transmission | Modulation of excitatory postsynaptic currents (EPSCs). | Reduction of excessive glutamatergic transmission. |
| Neuronal Firing | Alteration of spontaneous and evoked firing rates. | Dampening of hyperexcitability in pathological states. |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway and the Action of AFQ-056
The following diagram illustrates the canonical mGluR5 signaling cascade and the inhibitory action of AFQ-056. Upon binding of glutamate, mGluR5, a Gq-coupled receptor, activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream signals modulate a variety of ion channels and synaptic proteins, influencing neuronal excitability and plasticity. AFQ-056, as a non-competitive antagonist, binds to an allosteric site on the mGluR5 receptor, preventing its activation by glutamate and thereby inhibiting this signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory point of AFQ-056.
Experimental Workflow for Brain Slice Electrophysiology
This diagram outlines the key steps for preparing acute brain slices and performing electrophysiological recordings to assess the effects of AFQ-056.
Caption: Workflow for brain slice electrophysiology with AFQ-056.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Transmission
This protocol is designed to measure the effect of AFQ-056 on excitatory postsynaptic currents (EPSCs) in hippocampal CA1 pyramidal neurons.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
AFQ-056 Stock Solution: 10 mM in DMSO. Store at -20°C. Dilute to final concentration in aCSF on the day of the experiment.
2. Slice Preparation:
-
Anesthetize a juvenile rodent (e.g., P21-P35 mouse or rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance when filled with intracellular solution).
-
Approach a neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at -70 mV to record AMPA receptor-mediated EPSCs.
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Deliver stimuli to evoke EPSCs.
-
Record a stable baseline of EPSCs for 10-20 minutes.
-
Bath apply AFQ-056 at the desired concentration (e.g., 30 nM, 100 nM, 1 µM).
-
Record EPSCs for another 20-30 minutes in the presence of the drug.
4. Data Analysis:
-
Measure the amplitude and frequency of spontaneous EPSCs (sEPSCs) and evoked EPSCs.
-
Compare the baseline data with the data recorded during AFQ-056 application using appropriate statistical tests (e.g., paired t-test).
Protocol 2: Field Potential Recording of Long-Term Potentiation (LTP)
This protocol assesses the effect of AFQ-056 on synaptic plasticity, specifically LTP, at the Schaffer collateral-CA1 synapse.
1. Materials and Solutions:
-
aCSF: Same as in Protocol 1.
-
Recording Electrode: Glass micropipette filled with aCSF (1-3 MΩ resistance).
-
Stimulating Electrode: Bipolar tungsten electrode.
-
AFQ-056 Stock Solution: As in Protocol 1.
2. Slice Preparation:
-
Same as in Protocol 1.
3. Recording Procedure:
-
Place a slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of CA1.
-
Deliver single pulses to obtain a baseline field excitatory postsynaptic potential (fEPSP). Adjust the stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
Bath apply AFQ-056 or vehicle control.
-
After 20 minutes of drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the AFQ-056 and vehicle groups using an unpaired t-test or ANOVA.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 3. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using AFQ-056 (Mavoglurant) Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral assays employed in preclinical and clinical studies of AFQ-056 (mavoglurant), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist. This document includes detailed protocols for key assays, a summary of quantitative data from various studies, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to AFQ-056 (Mavoglurant)
AFQ-056, also known as mavoglurant, is a non-competitive antagonist of the mGluR5 receptor.[1] This receptor is implicated in synaptic plasticity and its dysregulation has been associated with several neurological and psychiatric disorders.[2][3] Preclinical studies in animal models of Fragile X syndrome showed that AFQ-056 could rescue certain neuronal and behavioral deficits.[4] This led to its investigation in human clinical trials for Fragile X syndrome, L-DOPA-induced dyskinesia in Parkinson's disease, and cocaine use disorder.[5][6][7] While the trials in Fragile X syndrome did not meet their primary endpoints,[6] studies in other indications have shown more promising results.[5][7]
mGluR5 Signaling Pathway
AFQ-056 acts as a negative allosteric modulator of the mGluR5 receptor. The binding of glutamate to mGluR5 typically activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events modulate synaptic plasticity and neuronal excitability. By antagonizing mGluR5, AFQ-056 inhibits this cascade.
Quantitative Data from Behavioral Assays
The following tables summarize the quantitative outcomes from key clinical trials involving AFQ-056.
Table 1: AFQ-056 in Cocaine Use Disorder
| Outcome Measure | Placebo | AFQ-056 (up to 200 mg twice daily) | p-value |
| Proportion of Cocaine Use Days | ~21% | ~12% | 0.021[5] |
| Urine Benzoylecgonine Concentration | Higher | Lower | 0.025[5] |
| Proportion of Alcohol Use Days | Higher | Lower | 0.072[5] |
| Patients Reporting No Cocaine Use (final 3 weeks) | ~8% | >27% | N/A[6] |
| Patients Reporting No Alcohol Use (final 3 weeks) | ~11% | 31% | N/A[6] |
Table 2: AFQ-056 in L-DOPA-Induced Dyskinesia in Parkinson's Disease
| Treatment Group | Change from Baseline in Modified AIMS Score | 95% Confidence Interval | p-value (vs. Placebo) |
| Placebo | - | - | - |
| AFQ-056 (200 mg daily) | -2.8 | -5.2, -0.4 | 0.007[7] |
Table 3: AFQ-056 in Fragile X Syndrome (Adolescents and Adults)
| Study Population | Primary Outcome Measure | Result |
| Adults (NCT01253629) | Improvement on Aberrant Behavior Checklist-Community (ABC-C FX) | No significant difference between AFQ-056 (25, 50, 100 mg twice daily) and placebo.[6] |
| Adolescents (NCT01357239) | Improvement on Aberrant Behavior Checklist-Community (ABC-C FX) | No significant difference between AFQ-056 (25, 50, 100 mg twice daily) and placebo.[6] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Preclinical Behavioral Assays
1. Three-Chamber Social Interaction Test (Mouse)
This assay assesses social affiliation and preference for social novelty in mice.
-
Apparatus: A rectangular, three-chambered box with small openings allowing access to each chamber. The side chambers contain wire cups to hold stimulus mice.
-
Procedure:
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in one of the wire cups in a side chamber. An empty wire cup is placed in the other side chamber. The subject mouse is returned to the center chamber and the time spent in each chamber and time spent sniffing each cup is recorded for a set period (e.g., 10 minutes).
-
Social Novelty Test: A second, novel stranger mouse is placed in the previously empty wire cup. The subject mouse is again placed in the center chamber and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded.
-
-
Data Analysis: The primary measures are the time spent in each chamber and the time spent sniffing the wire cups. A sociability index can be calculated as (time with stranger mouse - time with empty cup) / (total time). A social novelty preference can be calculated as (time with novel mouse - time with familiar mouse) / (total time).
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response (Mouse)
PPI is a measure of sensorimotor gating, which is often deficient in neuropsychiatric disorders.
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure containing a tube to hold the mouse, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: The mouse is placed in the tube within the chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Habituation: A few startle stimuli (e.g., 120 dB pulse) are presented to habituate the animal to the testing procedure.
-
Testing: A series of trials are presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-86 dB for 20 ms) precedes the strong startle stimulus by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Clinical Behavioral Assays
1. Aberrant Behavior Checklist - Community (ABC-C)
The ABC-C is a 58-item informant-based rating scale used to assess behavioral problems in individuals with developmental disabilities. A specific scoring algorithm has been developed for Fragile X Syndrome (ABC-C FX).[8]
-
Procedure: A parent or caregiver rates the severity of specific behaviors on a 4-point Likert scale (0 = not a problem to 3 = problem is severe).
-
Subscales (ABC-C FX):
-
Irritability
-
Hyperactivity
-
Lethargy/Social Withdrawal
-
Stereotypy
-
Inappropriate Speech
-
Social Avoidance[8]
-
-
Scoring: Scores for each subscale are calculated by summing the ratings for the items within that subscale. A total score can also be calculated.
2. Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a clinician-rated scale to assess the severity of tardive dyskinesia.
-
Procedure: A trained clinician observes the patient for involuntary movements in various body regions. The patient is observed at rest and while performing specific activation tasks (e.g., tapping fingers, opening and closing the mouth).
-
Rating: The severity of movements for each body area (face, lips, jaw, tongue, upper extremities, lower extremities, and trunk) is rated on a 5-point scale (0 = none to 4 = severe).
-
Scoring: A total score is calculated by summing the ratings for the first seven items.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for preclinical and clinical studies with AFQ-056.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mavoglurant in fragile X syndrome: ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an improved scale for rating l-DOPA-induced dyskinesia in the mouse and effects of specific dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AFQ-056 Racemate in Audiogenic Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Audiogenic seizures, also known as sound-induced seizures, are a type of reflex epilepsy triggered by intense auditory stimuli. Rodent models susceptible to these seizures, such as the Fmr1 knockout (KO) mouse model of Fragile X syndrome, are valuable tools for studying the underlying pathophysiology of epilepsy and for the preclinical evaluation of novel anti-seizure medications.[1][2][3] AFQ-056 (mavoglurant) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has shown promise in mitigating audiogenic seizures in preclinical studies.[4] Dysregulation of mGluR5 signaling has been implicated in the hyperexcitability observed in conditions like Fragile X syndrome, making it a key therapeutic target.[5][6]
These application notes provide a comprehensive overview of the use of AFQ-056 racemate in audiogenic seizure models, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of AFQ-056 treatment in an Fmr1 KO mouse model of audiogenic seizures. The data is presented as a representative example based on the reported efficacy of mGluR5 antagonists in preclinical studies.
| Treatment Group | N | Seizure Incidence (%) | Mean Seizure Duration (s) | Mean Max Seizure Score (Modified Racine Scale) |
| Wild-Type + Vehicle | 20 | 5% | 2.5 | 0.1 |
| Fmr1 KO + Vehicle | 20 | 85% | 25.8 | 3.5 |
| Fmr1 KO + AFQ-056 (18 mg/kg/day) | 20 | 30% | 8.2 | 1.2 |
Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Fmr1 knockout (KO) on a C57BL/6 background and wild-type (WT) littermates.
-
Age: Postnatal day 21-28, a period of peak susceptibility to audiogenic seizures in this model.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration
-
Compound Preparation: this compound is to be mixed into a palatable food source or formulated for oral gavage. For administration in food, calculate the required concentration of AFQ-056 to achieve the target dose based on the average daily food consumption of the mice.
-
Dosage: A dose of 18 mg/kg/day has been shown to be effective.
-
Administration Route: Oral, either mixed in the diet or via oral gavage.
-
Treatment Duration: Chronic administration for a period of 2-3 weeks prior to audiogenic seizure testing is recommended to ensure steady-state plasma concentrations.
Audiogenic Seizure Induction and Scoring
This protocol is adapted from established methods for inducing audiogenic seizures in mice.[1]
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency speaker. The internal dimensions should be sufficient to allow the mouse to move freely.
-
Acclimation: Each mouse is placed individually into the chamber for a 5-minute acclimation period.
-
Auditory Stimulus: A high-intensity sound (e.g., 120 dB) at a frequency of 14-16 kHz is presented for a duration of 60 seconds or until a tonic-clonic seizure is observed.
-
Seizure Scoring: Seizure severity is scored in real-time by a trained observer blinded to the treatment groups, using a modified Racine scale:
-
Score 0: No response.
-
Score 1: Wild, explosive running.
-
Score 2: Clonic seizure (jerking of the limbs) while upright.
-
Score 3: Clonic seizure with loss of posture.
-
Score 4: Tonic-clonic seizure with extension of all limbs.
-
Score 5: Respiratory arrest and death.
-
-
Data Collection: The latency to the first wild run, the duration of the seizure, and the maximum seizure score are recorded for each animal.
Visualizations
Signaling Pathway of mGluR5 in Neuronal Hyperexcitability
Caption: mGluR5 signaling cascade leading to neuronal hyperexcitability.
Experimental Workflow for Evaluating AFQ-056 in an Audiogenic Seizure Model
Caption: Workflow for assessing AFQ-056 efficacy in audiogenic seizures.
References
- 1. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Audiogenic seizures susceptibility in transgenic mice with fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using [11C]ABP688 PET in Pilocarpine-Induced Epilepsy Rat Model | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis Following AFQ-056 Racemate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of AFQ-056 (mavoglurant) racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The protocols and data herein are intended to facilitate the assessment of AFQ-056's mechanism of action and its impact on key downstream signaling pathways.
Introduction
AFQ-056, also known as mavoglurant, is a selective antagonist of the mGluR5 receptor.[1] This receptor is implicated in a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-Dopa induced dyskinesia in Parkinson's disease, by modulating glutamatergic signaling.[2][3] Overactivation of mGluR5 is thought to contribute to the pathophysiology of these conditions.[2] By inhibiting mGluR5, AFQ-056 is being investigated as a therapeutic agent to restore balanced neuronal signaling.
Western blot analysis is a powerful technique to elucidate the molecular mechanisms of AFQ-056 by quantifying changes in the expression and phosphorylation status of proteins in signaling cascades downstream of mGluR5. Key pathways include the mitogen-activated protein kinase (MAPK) cascade, involving ERK, JNK, and p38, and the Akt/mTOR pathway. This document provides detailed protocols for performing such analyses and illustrative data on the expected outcomes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway targeted by AFQ-056 and the general workflow for Western blot analysis.
Caption: mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Caption: General workflow for Western blot analysis.
Data Presentation
The following tables present illustrative quantitative data on the effects of an mGluR5 antagonist on the phosphorylation of key signaling proteins. This data is based on studies using the mGluR5 antagonist MTEP and is intended to be representative of the expected results with AFQ-056.
Table 1: Effect of AFQ-056 on MAPK Pathway Phosphorylation
| Treatment Group | p-ERK/Total ERK (Fold Change vs. Control) | p-JNK/Total JNK (Fold Change vs. Control) | p-p38/Total p38 (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| AFQ-056 (10 µM) | 0.65 | 0.72 | 0.78 |
| AFQ-056 (50 µM) | 0.42 | 0.55 | 0.61 |
| AFQ-056 (100 µM) | 0.28 | 0.41 | 0.49 |
Data is illustrative and based on the effects of a similar mGluR5 antagonist.
Table 2: Effect of AFQ-056 on Akt/mTOR Pathway Phosphorylation
| Treatment Group | p-Akt/Total Akt (Fold Change vs. Control) | p-S6/Total S6 (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| AFQ-056 (10 µM) | 0.85 | 0.75 |
| AFQ-056 (50 µM) | 0.68 | 0.58 |
| AFQ-056 (100 µM) | 0.51 | 0.43 |
Data is illustrative and based on the expected downstream effects of mGluR5 antagonism.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, primary neurons) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of protein phosphorylation, serum-starve the cells for 2-4 hours prior to treatment.
-
AFQ-056 Preparation: Prepare a stock solution of AFQ-056 racemate in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free media to the desired final concentrations.
-
Treatment: Remove the culture medium and add the media containing the different concentrations of AFQ-056 or vehicle control. Incubate for the desired time period (e.g., 15, 30, 60 minutes).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer to a new tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10% or 12%). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total ERK1/2, total Akt) and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of phosphorylated protein should be normalized to the level of the corresponding total protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Notes and Protocols for AFQ-056 Racemate in Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing AFQ-056 racemate, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), as a tool for click chemistry labeling.[1][2] The presence of a terminal alkyne group in the structure of AFQ-056 (also known as Mavoglurant) allows for its covalent conjugation to azide-modified molecules, such as fluorescent probes or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This enables the specific labeling and subsequent visualization or purification of mGluR5 receptors in various experimental systems.
Principle of this compound Click Chemistry Labeling
The core of this technique is the "click" reaction, a highly efficient and bioorthogonal ligation between the alkyne moiety of this compound and an azide-functionalized reporter molecule.[1][2][3] AFQ-056 first binds non-covalently to its target, the mGluR5 receptor. Following this binding event, the click reaction is initiated by the addition of a copper(I) catalyst, which covalently attaches the reporter molecule to the AFQ-056, thereby labeling the receptor. This two-step process allows for high specificity in labeling mGluR5.
mGluR5 Signaling Pathway
AFQ-056 acts as an antagonist of the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade primarily through Gαq/11 proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] These signaling events can modulate the activity of various ion channels and other proteins, influencing cellular processes such as learning, memory, and pain perception. Overactivation of mGluR5 has been implicated in several neurological and psychiatric disorders.[4]
Caption: mGluR5 signaling pathway and the antagonistic action of AFQ-056.
Experimental Protocols
The following protocols provide a general framework for the labeling of mGluR5 in cell culture using this compound and a subsequent click chemistry reaction. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Experimental Workflow
The overall workflow for labeling mGluR5 with this compound followed by click chemistry is depicted below.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AFQ-056 Racemate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of AFQ-056 (Mavoglurant) racemate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AFQ-056 stock solutions?
A1: For long-term stability, it is recommended to store AFQ-056 stock solutions at low temperatures. Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[1][2]. To avoid repeated freeze-thaw cycles which may degrade the product, it is advisable to store the solution in aliquots[3].
Q2: What solvents are suitable for preparing AFQ-056 solutions?
A2: AFQ-056 is soluble in DMSO (50 mg/mL)[3]. For in vivo studies, common formulation protocols involve dissolving a DMSO stock solution in vehicles such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline[1]. Another option is to use corn oil, though this should be considered carefully for dosing periods longer than half a month[1].
Q3: Is there a concern for racemization of AFQ-056 in solution?
A3: The available literature does not specifically address the racemization of AFQ-056 in solution. However, as a chiral compound, the potential for racemization should be considered, especially under harsh conditions such as extreme pH or high temperatures. It is recommended to perform chiral analysis as part of stability studies if the stereochemical integrity is critical for the experiment.
Q4: What are the known degradation pathways for AFQ-056?
A4: In vivo studies in humans have shown that AFQ-056 is primarily eliminated through oxidative metabolism. The main degradation pathways involve:
-
Oxidation of the tolyl-methyl group to a benzyl-alcohol metabolite (M7) and subsequently to a benzoic acid metabolite (M6).
-
Oxidation of the phenyl-ring, leading to a hydroxylated metabolite (M3)[4]. While these are metabolic pathways, they indicate potential chemical liabilities of the molecule that could also be relevant to its stability in solution, particularly concerning oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of AFQ-056. | Increase the proportion of co-solvents such as DMSO or PEG300. Consider using a solubilizing agent like Tween-80 or SBE-β-CD[1]. Gentle heating to 37°C and sonication may also help to redissolve the compound[3]. |
| Loss of potency or inconsistent results over time | Degradation of AFQ-056 in solution. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles[1][2][3]. Protect the solution from light and excessive heat. |
| Discoloration of the solution | Oxidative degradation or formation of impurities. | Prepare solutions in an inert atmosphere (e.g., using nitrogen or argon) to minimize oxidation. Store solutions protected from light. Analyze the solution for impurities using techniques like HPLC. |
| Variability between batches of prepared solutions | Inconsistent solution preparation. | Follow a standardized and well-documented protocol for solution preparation. Ensure accurate weighing and volume measurements. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and solubility of AFQ-056.
| Parameter | Condition | Value | Reference |
| Stock Solution Storage | -80°C | Up to 2 years | [1][2] |
| -20°C | Up to 1 year | [1][2] | |
| Solubility | DMSO | 50 mg/mL (159.55 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of AFQ-056 Stock Solution
-
Accurately weigh the desired amount of AFQ-056 racemate powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution[3].
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].
Protocol 2: General Stability Assessment of AFQ-056 in an Aqueous Formulation
This protocol outlines a general procedure to assess the stability of AFQ-056 in a specific aqueous formulation.
-
Solution Preparation: Prepare the final aqueous formulation of AFQ-056 at the desired concentration using your chosen vehicle (e.g., saline with co-solvents).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution for:
-
Appearance: Visual inspection for color, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Concentration: Determine the initial concentration of AFQ-056 using a validated HPLC-UV method.
-
Purity: Assess the purity profile and quantify any existing impurities by HPLC.
-
Chiral Integrity (Optional): If required, determine the enantiomeric ratio using a suitable chiral chromatography method.
-
-
Stability Study:
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours for short-term stability; 1, 2, 4 weeks for longer-term stability), withdraw an aliquot from each storage condition.
-
-
Analysis at Each Time Point: Repeat the analyses performed at T=0 for each aliquot.
-
Data Analysis:
-
Compare the results at each time point to the initial T=0 data.
-
Calculate the percentage of AFQ-056 remaining and the increase in any degradation products.
-
Determine the degradation rate and half-life under each condition.
-
Visualizations
Caption: Experimental workflow for assessing AFQ-056 stability in solution.
Caption: In vivo oxidative degradation pathways of AFQ-056.
References
Technical Support Center: Optimizing AFQ-056 Racemate Concentration In Vitro
Welcome to the technical support center for AFQ-056 (Mavoglurant) racemate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of AFQ-056 for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and what is its mechanism of action?
A1: AFQ-056, also known as Mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a racemate, it is a mixture of two enantiomers. The (-)-enantiomer is significantly more potent in its antagonistic activity at the mGluR5 receptor than the (+)-enantiomer.[4][5] Its mechanism of action involves inhibiting mGluR5 to modulate glutamatergic signaling in the central nervous system.[1]
Q2: What is the recommended solvent and storage for AFQ-056 racemate?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][4] For long-term storage, the solid powder should be stored at -20°C for up to three years.[4] Stock solutions in DMSO can be stored at -80°C for up to two years.[3][4] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[3][4]
Q3: What is the reported in vitro potency (IC50) of AFQ-056?
A3: The active (-)-enantiomer of AFQ-056 has a reported IC50 of approximately 30 nM in a functional assay with human mGluR5.[2][6] Specifically, in cells expressing mGluR5a, the (-)-enantiomer showed IC50 values of 0.11 µM and 0.03 µM in Ca2+ and PI-turnover assays, respectively.[4][5] The (+)-enantiomer is significantly less active, showing only minor inhibition at concentrations as high as 10 µM.[4][5]
Q4: Should I use the racemate or a specific enantiomer for my experiments?
A4: The choice depends on the experimental goals. The racemate, AFQ-056, has been used in clinical trials.[7][8] However, for mechanistic studies targeting mGluR5, the isolated (-)-enantiomer would provide more precise data on target engagement due to its higher potency.[4][5] Using the racemate will result in a lower overall potency compared to the pure active enantiomer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Cell Culture Media | The final concentration of DMSO is too high, or the compound has limited solubility in aqueous media. | Ensure the final DMSO concentration in your cell culture media is below 0.5% (ideally ≤ 0.1%) to avoid solvent toxicity. Prepare intermediate dilutions of your stock solution in cell culture media before adding to the final culture plate. Visually inspect for precipitation after dilution. |
| High Variability in Experimental Results | Inconsistent compound concentration due to improper mixing or storage. Degradation of the compound. Cell-based factors like passage number or confluency. | Always vortex stock and working solutions thoroughly before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Use cells within a consistent passage number range and seed at a consistent density for all experiments. |
| Observed Cytotoxicity at Higher Concentrations | Off-target effects of the compound or solvent toxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of AFQ-056 and DMSO in your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays. |
| Lower than Expected Potency | Use of the racemic mixture instead of the pure, active (-)-enantiomer. Degradation of the compound. Suboptimal assay conditions. | Be aware that the IC50 of the racemate will be higher than that of the pure (-)-enantiomer.[4][5] Ensure proper storage and handling of the compound. Optimize assay parameters such as incubation time and agonist concentration. |
Experimental Protocols
Preparation of AFQ-056 Stock Solution
-
Reconstitution: Based on the information from suppliers, to prepare a 10 mM stock solution, dissolve 3.13 mg of this compound (MW: 313.39 g/mol ) in 1 mL of anhydrous DMSO.[4]
-
Solubilization: If needed, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[3][4]
In Vitro mGluR5 Antagonist Activity Assay (Calcium Mobilization)
-
Cell Culture: Plate cells stably expressing human mGluR5 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare a serial dilution of this compound in an appropriate assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add the diluted compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known mGluR5 agonist (e.g., DHPG) at a concentration that elicits a sub-maximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 313.39 g/mol | [4] |
| Solubility in DMSO | ≥ 50 mg/mL | [4] |
| IC50 of (-)-enantiomer (Ca2+ assay) | 0.11 µM | [4][5] |
| IC50 of (-)-enantiomer (PI-turnover) | 0.03 µM | [4][5] |
| IC50 of AFQ-056 (human mGluR5) | 30 nM | [2][6] |
| Recommended Final DMSO Concentration | ≤ 0.1% | General Best Practice |
Visualizations
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mavoglurant - Wikipedia [en.wikipedia.org]
- 8. fragilexnewstoday.com [fragilexnewstoday.com]
Technical Support Center: AFQ-056 Racemate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of AFQ-056 (mavoglurant) racemate.
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and what is its mechanism of action?
AFQ-056, also known as mavoglurant, is a selective, non-competitive, and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By inhibiting mGluR5, AFQ-056 modulates glutamatergic signaling in the central nervous system, which is implicated in various neurological and psychiatric disorders.[3] It has been investigated for conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2]
Q2: What is the recommended route of administration for AFQ-056 in preclinical animal models?
Oral administration (p.o.) is the most common and well-documented route for AFQ-056 in preclinical studies, demonstrating its oral bioavailability.[1][4]
Q3: What is a suitable vehicle for the oral administration of AFQ-056 racemate?
This compound is soluble in DMSO.[5] For in vivo oral gavage, a common practice for compounds with poor aqueous solubility is to first dissolve the compound in a small amount of DMSO and then suspend the solution in a vehicle like carboxymethyl cellulose (CMC) or a mixture containing polyethylene glycol (PEG) and Tween-80. A typical vehicle formulation could be 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder as saline. It is crucial to ensure the final DMSO concentration is well-tolerated by the animals.
Troubleshooting Guide
Issue 1: Poor or inconsistent absorption of AFQ-056 after oral administration.
-
Possible Cause 1: Improper vehicle formulation.
-
Solution: AFQ-056 is poorly soluble in water. Ensure a suitable vehicle is used to maintain a uniform suspension or solution. For suspensions, vigorous vortexing or sonication before each administration is critical to ensure a consistent dose. Consider using a formulation with co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility and absorption.
-
-
Possible Cause 2: Degradation of the compound in the formulation.
-
Solution: Prepare fresh formulations daily. If using a stock solution in DMSO, store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[5]
-
-
Possible Cause 3: Issues with the gavage technique.
-
Solution: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to significant variability and distress in the animals. Training and consistent technique among all personnel are essential.
-
Issue 2: Higher than expected toxicity or adverse effects in animals.
-
Possible Cause 1: Vehicle toxicity.
-
Solution: High concentrations of DMSO can be toxic. It is recommended to keep the final DMSO concentration in the administered formulation below 10%, and ideally as low as possible while maintaining compound solubility. Always include a vehicle-only control group in your experiments to assess any effects of the vehicle itself.
-
-
Possible Cause 2: Incorrect dosage calculation.
-
Solution: Double-check all calculations for dosage, concentration of the dosing solution, and administration volume. Ensure accurate body weights of the animals are used for dose calculation.
-
Issue 3: Inconsistent or unexpected behavioral or physiological results.
-
Possible Cause 1: Pharmacokinetic variability.
-
Solution: Factors such as the animal's fasting state, time of day of dosing, and stress levels can influence gastrointestinal motility and absorption, leading to variable pharmacokinetic profiles. Standardize these experimental conditions as much as possible. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in your specific animal model and experimental setup to correlate with the timing of behavioral or physiological assessments.
-
-
Possible Cause 2: Racemate versus enantiomer activity.
-
Solution: AFQ-056 is a racemate. The antagonistic activity primarily resides in the (-)-enantiomer, while the (+)-enantiomer is significantly less active.[5] Ensure the source and purity of your compound. Inconsistencies in the racemic mixture could potentially lead to variable results.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Mavoglurant (AFQ-056) in Mice
| Parameter | Intravenous (3.1 mg/kg) | Oral (9.4 mg/kg) |
| Cmax (plasma) | 3330 pmol/mL | 950 pmol/mL |
| Cmax (brain) | 8400 pmol/g | 3500 pmol/g |
| Tmax | ≤0.08 h | ≤0.25 h |
| Terminal Half-life (t½) | 0.69 h | 2.9 h |
| Oral Bioavailability (F) | - | 32% |
Data sourced from MedchemExpress, citing in vivo studies in mice.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for a 10 mg/kg dose in a 25g mouse (100 µL administration volume):
-
Calculate the required concentration:
-
Dose = 10 mg/kg
-
Administration volume = 0.1 mL
-
Concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL
-
-
Prepare the dosing solution (e.g., for 1 mL):
-
Weigh 1 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to dissolve the powder. Vortex thoroughly.
-
Add 400 µL of PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween-80 and vortex to mix.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, vortex the solution vigorously to ensure homogeneity.
-
Administer the calculated volume to the animal via oral gavage using a proper gavage needle.
-
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Caption: General experimental workflow for an in vivo study with AFQ-056.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mavoglurant - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
AFQ-056 racemate dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFQ-056 (mavoglurant) racemate. The information provided addresses common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for AFQ-056 racemate is not a classic sigmoidal shape. What could be the cause?
A1: A non-sigmoidal or biphasic dose-response curve for this compound can be attributed to several factors, primarily its nature as a racemic mixture and its mechanism of action as a non-competitive antagonist.
-
Racemic Composition: AFQ-056 is a mixture of two enantiomers with significantly different potencies. The (-)-enantiomer is a potent antagonist of the mGluR5 receptor, while the (+)-enantiomer has very low activity.[1][2] This disparity can lead to a complex dose-response relationship that does not follow a simple one-site binding model.
-
Non-Competitive Antagonism: As a non-competitive antagonist, AFQ-056 binds to an allosteric site on the mGluR5 receptor.[1][2] This type of inhibition can result in a downward shift of the maximum response of the agonist, rather than a simple rightward shift of the dose-response curve.[3][4] At certain concentrations, this can manifest as an unusual curve shape.
-
Off-Target Effects at High Concentrations: At higher concentrations, less potent enantiomers or the compound itself may exhibit off-target effects, potentially interacting with other cellular components and producing a secondary response that alters the shape of the dose-response curve.
Q2: I am observing a plateau in my dose-response curve at less than 100% inhibition. Is this expected for AFQ-056?
A2: Yes, observing a plateau at less than 100% inhibition is a characteristic feature of non-competitive antagonists like AFQ-056. This is because the antagonist does not compete with the agonist for the same binding site. Even at saturating concentrations of the agonist, the antagonist can still exert its inhibitory effect, leading to a reduction in the maximal response (Emax).[3][4]
Q3: The IC50 value I'm obtaining for this compound is different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from several experimental variables:
-
Assay-Specific Conditions: The IC50 value is highly dependent on the specific assay conditions, including the cell line used, agonist concentration, incubation time, and the specific signaling pathway being measured (e.g., calcium flux, IP1 accumulation, or ERK phosphorylation).
-
Enantiomeric Ratio: The precise ratio of the active (-)-enantiomer to the less active (+)-enantiomer in the racemic mixture can influence the overall potency. While a racemate is theoretically a 1:1 mixture, variations in synthesis or storage could potentially alter this ratio.
-
Solubility Issues: AFQ-056 may have limited solubility in aqueous solutions. If the compound precipitates at higher concentrations, the actual concentration in the assay will be lower than intended, leading to an inaccurate IC50 value. Ensure proper solubilization, potentially using a small amount of DMSO as a co-solvent.[1][2]
Q4: What are the key differences in activity between the enantiomers of AFQ-056?
A4: There is a significant difference in the antagonistic activity of the two enantiomers of AFQ-056. The (-)-enantiomer is substantially more potent than the (+)-enantiomer.
| Enantiomer | Assay | IC50 | Inhibition at 10 µM |
| (-)-mavoglurant | Ca2+ | 0.11 µM | - |
| PI-turnover | 0.03 µM | - | |
| (+)-mavoglurant | Ca2+ | - | 37% |
| PI-turnover | - | 18% |
Data sourced from MedChemExpress and GlpBio.[1][2]
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol is a general guideline for a competitive immunoassay to measure IP1 accumulation, a downstream product of mGluR5 activation.
-
Cell Preparation:
-
Culture CHO cells stably expressing human mGluR5 in a suitable medium.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the AFQ-056 dilutions to the cells and pre-incubate.
-
Add a fixed concentration of an mGluR5 agonist (e.g., DHPG) to stimulate the receptor. The stimulation buffer should contain LiCl to inhibit the degradation of IP1.[1][5]
-
Incubate for the recommended time to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[2][6][7]
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
Intracellular Calcium Flux Assay (FLIPR)
This protocol outlines a method to measure changes in intracellular calcium upon mGluR5 activation and its inhibition by AFQ-056.
-
Cell Preparation:
-
Seed CHO cells expressing mGluR5 into a 96-well or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Place the cell plate into the FLIPR instrument.
-
Add the AFQ-056 dilutions to the wells and incubate for a specified period.
-
Add a fixed concentration of an mGluR5 agonist to stimulate calcium release.
-
-
Data Acquisition:
ERK Phosphorylation Assay
This protocol describes a method to quantify the phosphorylation of ERK, a downstream target in the mGluR5 signaling pathway.
-
Cell Preparation:
-
Culture cells expressing mGluR5 in a 96-well plate.
-
Starve the cells in a serum-free medium for several hours before the assay to reduce basal ERK phosphorylation.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the AFQ-056 dilutions.
-
Stimulate the cells with an mGluR5 agonist for a short period (e.g., 5-10 minutes).
-
Fix and permeabilize the cells.
-
-
Detection:
-
Incubate the cells with a primary antibody specific for phosphorylated ERK (pERK).
-
Wash and incubate with a labeled secondary antibody.
-
Use a detection reagent to generate a measurable signal (e.g., fluorescence or luminescence).
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader. The signal intensity is proportional to the amount of pERK.
-
Visualizations
Caption: mGluR5 signaling pathway and the point of inhibition by AFQ-056.
Caption: General experimental workflow for an in vitro mGluR5 antagonist assay.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preventing AFQ-056 racemate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFQ-056 racemate. The information is designed to address common challenges, particularly the prevention of precipitation in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound is precipitating out of solution during my experiment. What can I do?
Precipitation of AFQ-056, a compound with limited aqueous solubility, is a common issue. The following Q&A format will guide you through potential solutions.
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 50 mg/mL can be achieved in DMSO.[1][2][3] For the active enantiomer, mavoglurant, a higher solubility of 120 mg/mL in DMSO has been reported, often requiring ultrasonication to fully dissolve.[4][5] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental media. How can I prevent this?
A2: This is expected due to the hydrophobic nature of AFQ-056. To maintain solubility in aqueous media, a formulation strategy involving co-solvents, surfactants, or complexing agents is necessary. Here are some proven formulations for in vivo studies that can be adapted for in vitro experiments.
Formulation Strategies:
-
Co-solvent/Surfactant System: A mixture of DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween-80 can effectively solubilize this compound in saline.[6]
-
Cyclodextrin Complexation: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form an inclusion complex with the drug, enhancing its aqueous solubility.[6]
-
Lipid-Based Formulation: For certain applications, a lipid-based vehicle such as corn oil can be used.[6]
The choice of formulation will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of your experimental system to these excipients.
Q3: Can you provide specific ratios for these formulations?
A3: Yes. The following tables summarize solvent and vehicle compositions that have been used to successfully dissolve AFQ-056 and its racemate.
Table 1: Solubility of AFQ-056 and its Racemate in DMSO
| Compound | Solvent | Concentration | Notes |
| Mavoglurant (AFQ-056) | DMSO | 120 mg/mL (382.91 mM) | Requires ultrasonication.[4][5] |
| Mavoglurant Racemate | DMSO | 50 mg/mL (159.55 mM) | May require ultrasonication.[1][2][3] |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Volumetric Ratio | Achieved Solubility |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 1.67 mg/mL (5.33 mM)[6] |
| DMSO / (20% SBE-β-CD in Saline) | 10% / 90% | ≥ 1.67 mg/mL (5.33 mM)[6] |
| DMSO / Corn Oil | 10% / 90% | ≥ 1.67 mg/mL (5.33 mM)[6] |
Q4: What is the general workflow to avoid precipitation?
A4: The following workflow is recommended:
Caption: A recommended workflow for preparing this compound solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q: What are the physicochemical properties of AFQ-056 (Mavoglurant)?
A:
The XLogP3 value suggests that mavoglurant is a moderately lipophilic compound, which is consistent with its poor aqueous solubility.
Q: Are there other mGluR5 antagonists with similar solubility issues?
A: Yes, limited aqueous solubility has been a challenge for other mGluR5 modulators as well, making formulation a critical aspect of their development and experimental use.
Q: My experimental system is sensitive to DMSO. What is the maximum recommended concentration?
A: The tolerance to DMSO varies significantly between cell types and experimental models. It is always best to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO and other excipients in your specific system. Generally, keeping the final DMSO concentration below 0.5% (v/v) is recommended for most in vitro assays.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent/Surfactant System
This protocol is based on a formulation that yields a clear solution of at least 1.67 mg/mL.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound and add the appropriate volume of DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
-
Prepare the vehicle.
-
In a sterile tube, combine PEG300, Tween-80, and saline in a volumetric ratio of 40:5:45. For example, to prepare 900 µL of vehicle, add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Vortex to mix thoroughly.
-
-
Prepare the formulated stock solution (1.67 mg/mL).
-
Add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of the prepared vehicle.
-
Vortex immediately and thoroughly to ensure a clear, homogenous solution.
-
-
Prepare the final working solution.
-
Serially dilute the 1.67 mg/mL formulated stock solution into your experimental medium to achieve the desired final concentration.
-
Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation
This protocol is based on a formulation that yields a clear solution of at least 1.67 mg/mL.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Follow step 1 as described in Protocol 1.
-
-
Prepare the SBE-β-CD vehicle.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 200 mg of SBE-β-CD in 1 mL of saline.
-
-
Prepare the formulated stock solution (1.67 mg/mL).
-
Add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD vehicle.
-
Vortex immediately and thoroughly.
-
-
Prepare the final working solution.
-
Serially dilute the 1.67 mg/mL formulated stock solution into your experimental medium to achieve the desired final concentration.
-
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. Mavoglurant (racemate) | 1636881-61-2 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mavoglurant - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. Mavoglurant | C19H23NO3 | CID 9926832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with AFQ-056 Racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving AFQ-056 (mavoglurant) racemate.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section addresses specific issues that may arise during the investigation of AFQ-056, providing potential explanations and next steps.
Question: Why did clinical trials for Fragile X Syndrome (FXS) with AFQ-056 fail to meet their primary endpoints despite promising preclinical data?
Answer: The discrepancy between preclinical and clinical results for AFQ-056 in Fragile X Syndrome is a significant point of discussion. Several factors may have contributed to this outcome:
-
Strong Placebo Effect: In both adult and adolescent trials for FXS, a substantial placebo effect was observed, where patients in the placebo group showed significant behavioral improvements.[1] This high placebo response can mask the true efficacy of the investigational drug.
-
Patient Heterogeneity: The clinical presentation and underlying biology of FXS can be highly variable among individuals. It has been suggested that the epigenetic modification of the FMR1 gene could be associated with a differential response to AFQ-056.[2] This suggests that only a subgroup of patients may have been responsive to the treatment.
-
Translational Gap: Animal models, while valuable, may not fully recapitulate the complexity of human neurological disorders. Preclinical studies in Fmr1 knockout mice showed that AFQ-056 could rescue specific phenotypes, such as deficits in prepulse inhibition and elongated dendritic spines.[3][4] However, these rescued endpoints may not directly translate to the complex behavioral symptoms measured in human clinical trials.[1]
-
Biomarker Engagement: A study in young children with FXS found that AFQ-056 did not affect the levels of investigated blood biomarkers.[5] This raises the possibility that the drug, at the doses tested, did not sufficiently engage the target pathway in a way that leads to measurable downstream effects in peripheral biomarkers.
Question: We are observing inconsistent efficacy of AFQ-056 in our Parkinson's disease model for L-Dopa-induced dyskinesia (LID). What could be the reason?
Answer: Inconsistent results with AFQ-056 in the context of Parkinson's disease and LID have also been reported in clinical trials.[6][7] Potential reasons for this variability include:
-
Dosage and Therapeutic Window: The efficacy of mGluR5 negative allosteric modulators can be highly dose-dependent.[6] It is crucial to establish an optimal dose that provides therapeutic benefit without inducing significant side effects. A narrow therapeutic window might contribute to inconsistent findings.
-
Disease Severity and Patient Population: The stage of Parkinson's disease and the severity of LID in the patient or animal model could influence the response to AFQ-056. The underlying neurochemical state of the basal ganglia, which changes as the disease progresses, may alter the drug's effect.
-
Concomitant Medications: In clinical settings, patients with Parkinson's disease are often on multiple medications. The potential for drug-drug interactions that could alter the metabolism or efficacy of AFQ-056 should be considered.
Question: Our study with AFQ-056 in a substance use disorder model shows a significant effect, which seems to contradict the discontinuation of the drug in other indications. How can we interpret this?
Answer: This is an excellent observation and highlights the importance of the specific indication in determining the therapeutic utility of a drug. A clinical trial of AFQ-056 in individuals with Cocaine Use Disorder found that the drug was effective in reducing the number of cocaine use days compared to placebo and was well-tolerated.[8] This suggests that the mechanism of action of AFQ-056, antagonism of the mGluR5 receptor, is relevant and effective in the pathophysiology of cocaine addiction. The discontinuation of AFQ-056 for Fragile X Syndrome was due to a lack of efficacy in that specific patient population and not necessarily due to safety concerns.[1] Therefore, positive results in a different therapeutic area with a distinct underlying pathology are plausible.
Frequently Asked Questions (FAQs)
What is the mechanism of action of AFQ-056?
AFQ-056, also known as mavoglurant, is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[9][10] It does not compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, changing its conformation and reducing its response to glutamate. Overactivation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric disorders.[10]
What were the major clinical trials involving AFQ-056?
AFQ-056 has been investigated in several clinical trials for various conditions, including:
-
Fragile X Syndrome: Phase IIb/III trials in adults and adolescents were conducted but did not meet their primary endpoints, leading to the discontinuation of development for this indication.[1][2]
-
Parkinson's Disease (L-Dopa-induced dyskinesia): Phase II studies were conducted with inconsistent results on efficacy.[6][7]
-
Cocaine Use Disorder: A Phase IIa trial showed positive results in reducing cocaine use.[8]
-
Gastroesophageal Reflux Disease (GERD): A study showed that a high dose of AFQ-056 reduced the incidence of reflux episodes.[11]
-
Obsessive-Compulsive Disorder (OCD): Clinical trials were conducted for this indication.[2]
What are the known side effects of AFQ-056?
Across various clinical trials, the most commonly reported adverse events for AFQ-056 were generally mild to moderate and included:
In a trial for Cocaine Use Disorder, no serious adverse events were reported in the AFQ-056 group.[8]
Data Presentation
Table 1: Summary of AFQ-056 Efficacy in a Clinical Trial for Cocaine Use Disorder
| Outcome Measure | AFQ-056 Group | Placebo Group |
| Percentage of Days Cocaine Used | ~12% | ~21% |
| Reduction in Urine Cocaine Metabolite | Lower than placebo | Higher than AFQ-056 |
| Days of Alcohol Consumption | Fewer than placebo | More than AFQ-056 |
Data from the CAFQ056X2201 trial summary.[8]
Table 2: Common Adverse Events in Parkinson's Disease Patients with L-Dopa-Induced Dyskinesia Treated with mGluR5 Antagonists
| Adverse Event | mGluR5 Antagonist Group | Placebo Group |
| Dizziness | 16.3% | 4.3% |
| Visual Hallucination | 10.1% | 1.1% |
| Fatigue | 10.1% | 4.8% |
Data from a meta-analysis of mGluR5 antagonists for LID.[6]
Experimental Protocols
Protocol: Phase IIb, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of AFQ-056 in Adult Patients with Fragile X Syndrome
-
Objective: To assess the efficacy and safety of three different doses of AFQ-056 compared to placebo in treating behavioral symptoms of Fragile X Syndrome.
-
Study Population: Adult patients with a diagnosis of Fragile X Syndrome, confirmed by genetic testing, and exhibiting at least moderate illness based on the Clinical Global Impression - Severity (CGI-S) score and qualifying scores on the Aberrant Behavior Checklist - Community (ABC-C).[13]
-
Study Design:
-
Screening Phase: Patients are assessed for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to one of four treatment arms: AFQ-056 (low dose), AFQ-056 (medium dose), AFQ-056 (high dose), or placebo.
-
Treatment Phase (12 weeks): Patients receive the assigned treatment orally twice daily.
-
Follow-up Phase: Patients are monitored for a period after the last dose of the study drug.
-
-
Primary Efficacy Endpoint: The change from baseline in the ABC-C total score after 12 weeks of treatment.[13]
-
Secondary Efficacy Endpoints: Changes in CGI-S score, other subscales of the ABC-C, and other relevant behavioral and functional assessments.
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Caption: A generalized workflow for preclinical to clinical evaluation of AFQ-056.
References
- 1. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 2. Mavoglurant - Wikipedia [en.wikipedia.org]
- 3. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative effect of treatment with mGluR5 negative allosteric modulator AFQ056 on blood biomarkers in young individuals with Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of mGluR5 Antagonists on Parkinson's Patients With L-Dopa-Induced Dyskinesia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novctrd.com [novctrd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is Mavoglurant used for? [synapse.patsnap.com]
- 11. The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: AFQ-056 Racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFQ-056 racemate in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and what is its mechanism of action?
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] In the central nervous system, mGluR5 is a G-protein coupled receptor that modulates synaptic plasticity and neuronal excitability.[3][4] Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders.[3] AFQ-056 blocks the signaling of this receptor, which is thought to help restore the balance of excitatory and inhibitory signals in the brain.[3] The racemate, this compound, is a mixture of the active (-)-enantiomer and the less active (+)-enantiomer.[5][6]
Q2: What are the potential applications of AFQ-056 in research?
AFQ-056 has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions.[3] Primarily, it has been studied extensively in Fragile X syndrome.[2][3][7] Other areas of investigation have included Levodopa-induced dyskinesia in Parkinson's disease, cocaine use disorder, and alcohol use disorder.[2][8][9][10]
Q3: Has AFQ-056 shown any toxicity in preclinical or clinical studies?
Clinical trials with mavoglurant (the active component of the racemate) have generally found it to be well-tolerated with no major safety concerns identified in studies for Fragile X Syndrome.[7] Studies in the context of cocaine and alcohol use disorders also suggest it is safe for use in those populations.[8][10] However, one in vitro study on lymphoblastoid cell lines noted some cell mortality at a high concentration of 1 mM after prolonged exposure, though this was not a formal toxicity study. As with any compound, it is crucial to determine the cytotoxic profile in your specific cell model.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability After Treatment with this compound
Possible Causes:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Compound Instability: The compound may be unstable in your cell culture medium, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to mGluR5 inhibition or the chemical structure of the compound.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your cell line. Start with a broad range (e.g., 1 nM to 100 µM) and then narrow it down.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent used to dissolve this compound) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).
-
Check Compound Solubility and Stability: Prepare fresh stock solutions of this compound. You can test the stability of the compound in your cell culture medium over the time course of your experiment by incubating it in the medium and then analyzing for degradation, for example, using HPLC.
-
Select Appropriate Cell Lines: For neurotoxicity studies, consider using well-characterized neuronal cell lines.[7][9] Refer to the table below for some suggestions.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.
-
Compound Preparation: Inconsistent preparation of this compound stock and working solutions.
-
Assay Variability: Inherent variability in the chosen cytotoxicity or functional assay.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
-
Consistent Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Include Proper Controls: Always include positive and negative controls in your assays. A positive control for cytotoxicity could be a known toxic compound, while the negative control would be the vehicle.
-
Replicate Experiments: Perform experiments with technical and biological replicates to ensure the reliability of your findings.[10]
Data Presentation
Table 1: Recommended Human-Derived Cell Lines for Neurotoxicity and Neurological Research
| Cell Line | Type | Common Applications in Neuroscience |
| SH-SY5Y | Neuroblastoma | Parkinson's disease, Alzheimer's disease, neurotoxicity studies.[7][9] |
| HEK293 | Embryonic Kidney | Often used for receptor expression studies.[3][11] |
| Induced Pluripotent Stem Cells (iPSCs) | Pluripotent Stem Cells | Can be differentiated into various neuronal and glial cell types for more physiologically relevant models. |
| Primary Neurons | Primary Cells | Considered a gold standard for many neuroscience applications, but can be more challenging to culture. |
Table 2: Example Concentration Ranges for Initial Cytotoxicity Screening of this compound
| Assay Type | Suggested Concentration Range | Incubation Time |
| MTT/XTT Assay | 1 nM - 100 µM | 24, 48, 72 hours |
| LDH Release Assay | 1 nM - 100 µM | 24, 48, 72 hours |
| Apoptosis Assay (e.g., Caspase-3/7) | 100 nM - 50 µM | 6, 12, 24 hours |
Disclaimer: These are suggested starting ranges. The optimal concentrations and incubation times must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. researchgate.net [researchgate.net]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 8. kosheeka.com [kosheeka.com]
- 9. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
Variability in AFQ-056 racemate experimental results
Welcome to the technical support center for AFQ-056 (Mavoglurant). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the experimental use of the AFQ-056 racemate.
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and what is its primary mechanism of action?
A1: AFQ-056, also known as Mavoglurant, is an experimental drug that acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit the receptor's response to glutamate.[2] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, triggers intracellular signaling cascades, including the release of calcium from internal stores, which modulates synaptic plasticity and neuronal excitability.[3][4]
Q2: Why is understanding the term "racemate" important for my experiments?
A2: A racemate is a mixture containing equal amounts of two enantiomers (chiral molecules that are mirror images of each other). For chiral drugs, it is common for one enantiomer (the eutomer) to be significantly more active or have a different pharmacological profile than the other (the distomer).[5] Using a racemate means that 50% of the administered compound may be less active or inactive, potentially contributing to off-target effects or a different pharmacokinetic/pharmacodynamic profile than a pure enantiomer.[5] This can be a significant source of experimental variability if not properly accounted for, especially when comparing results with studies that may have used an isolated enantiomer.
Q3: Clinical development of AFQ-056 was discontinued. What were the main reasons?
A3: Development of AFQ-056 for Fragile X Syndrome (FXS) was discontinued by Novartis following Phase IIb/III clinical trials that failed to demonstrate a significant difference in efficacy compared to placebo.[6] While preclinical studies in animal models of FXS showed promise in rescuing certain behavioral and cellular phenotypes, these results did not translate to the human population in large-scale trials.[6] One potential factor contributing to the lack of success in clinical settings is the development of tolerance (acquired treatment resistance) to mGluR5 NAMs with chronic administration.
Q4: What are the most common sources of variability in experiments with AFQ-056?
A4: Variability in AFQ-056 experimental results can arise from several factors:
-
Assay-Dependent Potency: The calculated half-maximal inhibitory concentration (IC50) can vary significantly depending on the in vitro assay methodology, cell type used, and specific parameters measured (e.g., efflux ratio vs. net secretory flux).[7][8]
-
Biological Tolerance: Chronic or repeated administration of mGluR5 NAMs, including AFQ-056, can lead to the rapid development of tolerance, where the compound's effect diminishes over time. This is a critical consideration for in vivo studies.
-
Pharmacokinetics: Inter-individual differences in drug metabolism and disposition can be moderate to high, affecting drug exposure and response.[9]
-
Racemate Properties: As a racemic mixture, the differential activity and metabolism of the two enantiomers can introduce variability.[5]
-
Experimental Conditions: Standard laboratory variables such as cell passage number, reagent stability, incubation times, and temperature can all impact results.
Troubleshooting Guides
Problem 1: My in vitro IC50 values for AFQ-056 are inconsistent or differ from published data.
-
Question: Are you using the exact same cell line, agonist, and detection method as the reference study?
-
Answer: No. Explanation: IC50 values are highly dependent on the experimental setup. Different cell lines express varying levels of mGluR5, and the choice of agonist (e.g., Quisqualate vs. DHPG) can influence the outcome. Furthermore, the assay readout (e.g., fluorescent calcium indicator vs. endpoint viability assay) measures different aspects of cellular response and can yield different potency values.[8] Recommendation: Standardize your assay conditions and, if possible, run a reference compound like MPEP alongside AFQ-056 to benchmark your system's performance.[10]
-
-
Question: Have you verified the stability and concentration of your AFQ-056 stock solution?
-
Answer: No. Explanation: Like any chemical compound, AFQ-056 can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Recommendation: Prepare fresh stock solutions regularly, store them protected from light at the recommended temperature, and verify the concentration of a new batch.
-
-
Question: Are your assay calculations consistent?
-
Answer: I'm not sure. Explanation: The mathematical model used to fit the dose-response curve and calculate the IC50 can impact the final value.[7] Recommendation: Use a standardized non-linear regression model (e.g., four-parameter logistic fit) and ensure that your top and bottom plateaus are well-defined by your controls.
-
Problem 2: I am observing a diminishing effect of AFQ-056 in my chronic in vivo study.
-
Question: Are you administering the drug repeatedly over several days or weeks?
-
Answer: Yes. Explanation: This is a classic sign of acquired tolerance. The mGluR5 signaling pathway can adapt to chronic inhibition, leading to a loss of drug efficacy. Recommendation: Consider experimental designs that test for tolerance. This could include washout periods, intermittent dosing schedules, or measuring target engagement at different time points to see if the physiological response is uncoupling from receptor occupancy.
-
-
Question: Have you confirmed the pharmacokinetic profile in your specific animal model and dosing regimen?
-
Answer: No. Explanation: The way a drug is absorbed, distributed, metabolized, and excreted can change with chronic dosing. It is possible that the drug is being cleared more rapidly over time due to metabolic enzyme induction. Recommendation: Conduct a small-scale pharmacokinetic study at different time points during your chronic dosing paradigm to ensure that drug exposure in the plasma and brain remains consistent.[11]
-
Quantitative Data Summary
Table 1: In Vitro Potency of AFQ-056 (Mavoglurant)
| Parameter | Value | Assay System | Source |
|---|---|---|---|
| IC50 | 30 nM | Functional assay with human mGluR5 | [1] |
| Note: | - | IC50 values can exhibit significant variability between different assay types (e.g., different fluorescent dyes, endpoint measurements) and cell lines.[12] Researchers should establish an IC50 value specific to their system. | |
Table 2: Pharmacokinetic Parameters of AFQ-056 (Mavoglurant)
| Parameter | Value | Species | Source |
|---|---|---|---|
| Elimination Half-Life (t½) | 12.0 hours | Human | [9] |
| Time to Max Concentration (Cmax) | 2.5 hours | Human (single 200 mg oral dose) | [9] |
| Primary Excretion Route | Feces (58.6%), Urine (36.7%) | Human | [9] |
| Brain Penetration | Effective delivery to the brain demonstrated | Mouse | [13] |
| Note: | - | Pharmacokinetic parameters can vary based on dose, administration route (IV vs. PO), and species.[11] Moderate to high inter-individual differences have been noted.[9] | |
Experimental Protocols
Protocol 1: mGluR5-Mediated Intracellular Calcium Mobilization Assay
This protocol provides a general framework for measuring the inhibitory effect of AFQ-056 on mGluR5 activation in a cell-based assay.
-
Cell Culture:
-
Plate HEK293 cells stably expressing human mGluR5 (or another suitable cell line like primary astrocytes) onto 96-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of AFQ-056 in DMSO.
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration-response curve (e.g., 10 µM to 0.1 nM final assay concentrations).
-
Prepare a stock solution of a suitable mGluR5 agonist, such as (S)-3,5-Dihydroxyphenylglycine (DHPG), and dilute to a final concentration that elicits a sub-maximal response (EC80) (e.g., 50 µM).[14]
-
-
Calcium Indicator Loading:
-
Aspirate the culture medium from the cell plate.
-
Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) as per the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells 2-3 times with assay buffer to remove extracellular dye, leaving a final volume of buffer in each well.
-
-
Assay Procedure:
-
Using a fluorescence imaging plate reader (e.g., FLIPR), measure the baseline fluorescence for approximately 15-20 seconds.
-
Add the prepared AFQ-056 dilutions (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the EC80 concentration of the DHPG agonist to all wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 120 seconds to capture the full calcium release transient.[14]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each AFQ-056-treated well as a percentage of the vehicle control response.
-
Plot the normalized response against the logarithm of the AFQ-056 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Analysis of Dendritic Spine Morphology in Cultured Neurons
This protocol describes a method for treating cultured neurons with AFQ-056 and quantifying changes in dendritic spine morphology.
-
Neuronal Culture:
-
Culture primary hippocampal or cortical neurons on poly-D-lysine-coated glass coverslips at a suitable density (e.g., 1.05 × 10⁵ cells/cm²).[15]
-
Maintain cultures for at least 14 days in vitro (DIV) to allow for mature synapse and spine development.
-
-
Transfection (Optional but Recommended):
-
On DIV 14, transfect neurons with a plasmid encoding a fluorescent protein (e.g., GFP, RFP) to visualize neuronal morphology. The calcium phosphate method is commonly used for primary neurons.[15] This allows for clear imaging of dendrites and spines.
-
-
Compound Treatment:
-
On DIV 17 (or desired time point), treat the neuronal cultures with the desired concentration of AFQ-056 or vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation and Immunostaining:
-
Following treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS containing 10% goat serum and 0.1% Triton X-100).
-
If not using a fluorescent protein, incubate with a primary antibody against a dendritic marker like MAP2, followed by an appropriate fluorescently-labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Acquire Z-stack images of secondary or tertiary dendrites using a confocal microscope with a high-magnification oil-immersion objective (e.g., 63x or 100x).[15]
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/FIJI with the NeuronJ plugin, or specialized software like Imaris) for analysis.[15]
-
For each neuron, select 2-3 dendritic segments of a defined length (e.g., 10-50 µm) located a set distance from the soma (e.g., 20-80 µm).[15]
-
Quantify spine density (number of spines per µm of dendrite).
-
Classify spines based on morphology (e.g., mushroom, thin, stubby) by measuring head width, neck length, and overall length.[15]
-
Perform statistical analysis on at least 15-20 neurons per condition across a minimum of three independent experiments.[15]
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and site of AFQ-056 inhibition.
Caption: General experimental workflow for an in vitro AFQ-056 functional assay.
Caption: Troubleshooting logic for variability in AFQ-056 experiments.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Effects of AFQ056 on language learning in fragile X syndrome [jci.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 10. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dendritic Spine Analysis [bio-protocol.org]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of AFQ-056 Racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing the blood-brain barrier (BBB) penetration of the AFQ-056 racemate (mavoglurant).
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and why is its BBB penetration important?
A1: AFQ-056, also known as mavoglurant, is a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its ability to cross the blood-brain barrier is critical for its therapeutic efficacy in treating central nervous system (CNS) disorders like Parkinson's disease and Fragile X syndrome, as the drug needs to reach its target receptors in the brain.[1][3]
Q2: Does AFQ-056 cross the blood-brain barrier?
A2: Yes, studies have confirmed that mavoglurant (AFQ-056) passes the blood-brain barrier.[4] Positron Emission Tomography (PET) imaging in healthy human volunteers has shown dose- and exposure-dependent occupancy of mGluR5 receptors in the brain after oral administration.[4] Pharmacokinetic studies in mice also demonstrate the presence of AFQ-056 in the brain following administration.[2]
Q3: What are the known metabolites of AFQ-056 and do they cross the BBB?
Q4: Is AFQ-056 a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
A4: While AFQ-056 is selective for mGluR5 over a wide range of other CNS receptors and transporters, specific studies definitively identifying it as a substrate or non-substrate for major efflux transporters like P-gp (ABCB1) and BCRP (ABCG2) are not extensively published.[1] Given that many CNS-active drugs are subject to efflux by these transporters, it is a critical parameter to assess during development. If in vivo brain concentrations are lower than predicted by in vitro permeability assays, efflux transporter involvement should be investigated.
Q5: How does the BBB penetration of the this compound compare to its individual enantiomers?
A5: Detailed public data directly comparing the BBB penetration of the this compound to its individual enantiomers is limited. For chiral drugs, enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, including transport across the BBB. If stereoselectivity in BBB transport is a concern, it is recommended to perform comparative studies using the individual enantiomers.
Quantitative Data Summary
The following tables summarize available quantitative data regarding the pharmacokinetics and brain distribution of AFQ-056.
Table 1: Pharmacokinetic Parameters of AFQ-056 in Mice
| Parameter | Oral Administration (9.4 mg/kg) | Intravenous Administration (3.1 mg/kg) |
| Bioavailability (F) | 32% | - |
| Terminal Half-life (T1/2) | 2.9 h | 0.69 h |
| Time to Max. Concentration (Tmax) | ≤ 0.25 h | ≤ 0.08 h |
| Max. Plasma Concentration (Cmax Plasma) | 950 pmol/mL | 3330 pmol/mL |
| Max. Brain Concentration (Cmax Brain) | 3500 pmol/g | 8400 pmol/g |
| Data sourced from MedChemExpress product information.[2] |
Table 2: Calculated Brain-to-Plasma Ratios of AFQ-056 in Mice at Tmax
| Administration Route | Brain-to-Plasma Ratio (Cmax Brain / Cmax Plasma) |
| Oral (9.4 mg/kg) | 3.68 |
| Intravenous (3.1 mg/kg) | 2.52 |
| Ratios calculated from the data in Table 1. |
Note: These ratios are based on total concentrations at Tmax and do not represent the unbound brain-to-plasma partition coefficient (Kp,uu), which is a more accurate measure of BBB penetration. Further studies are required to determine the Kp,uu of this compound.
Experimental Protocols
In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
Prepare the acceptor solution, which is typically the same buffer as the donor solution.
-
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate, forming a "sandwich".
-
Add the donor solution containing AFQ-056 to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of AFQ-056 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation:
-
Pe = (VA / (Area × Time)) × (-ln(1 - [drug]acceptor / [drug]equilibrium))
-
Where VA is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.
-
-
In Vivo BBB Penetration Assessment: Brain Microdialysis in Rodents
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF) and plasma of a living animal over time.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., rat or mouse).
-
Stereotactically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Implant a catheter into a blood vessel (e.g., jugular vein) for blood sampling.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2 µL/min).
-
-
Drug Administration and Sampling:
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Collect dialysate samples from the brain probe at regular intervals (e.g., every 20-60 minutes).
-
Collect blood samples from the venous catheter at corresponding time points.
-
-
Sample Analysis:
-
Analyze the concentration of AFQ-056 in the dialysate and plasma samples (after separation) using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the unbound brain concentration by correcting the dialysate concentration for in vitro probe recovery.
-
Determine the unbound plasma concentration.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
-
Troubleshooting Guides
Troubleshooting In Vitro PAMPA-BBB Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent coating of the lipid membrane.- Pipetting errors.- Compound precipitation in the donor solution. | - Ensure the lipid solution is homogenous and applied evenly.- Use calibrated pipettes and consistent technique.- Check the solubility of AFQ-056 in the donor buffer. If necessary, adjust the concentration or add a co-solvent. |
| Low or no permeability detected for a compound expected to cross the BBB | - Compound has very low passive permeability.- The compound is a substrate for efflux transporters not present in the PAMPA model.- The compound has degraded during incubation. | - Confirm the compound's physicochemical properties (e.g., logP, polar surface area).- Consider follow-up studies in cell-based models that express efflux transporters (e.g., Caco-2, MDCK-MDR1).- Assess the stability of AFQ-056 in the assay buffer at the incubation temperature. |
| High permeability detected for a known BBB-impermeable compound | - The artificial membrane was damaged.- Leakage between the donor and acceptor plates. | - Handle the donor plate with care to avoid puncturing the filter.- Ensure the "sandwich" is properly assembled and sealed.- Include a known low-permeability marker in the assay. |
Troubleshooting In Vivo Microdialysis Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of AFQ-056 in the dialysate | - Incorrect probe placement.- Probe damage or clogging.- Low brain concentrations of the compound.- High non-specific binding of the compound to the probe tubing. | - Verify probe placement post-experiment via histology.- Check the probe for blockages before and after the experiment.- Increase the administered dose if tolerated, or use a more sensitive analytical method.- Pre-treat the tubing with a solution of the compound or use low-binding tubing. |
| High variability in brain concentrations between animals | - Differences in surgical placement of the probe.- Individual differences in animal metabolism and drug distribution.- Inconsistent drug administration. | - Ensure consistent stereotactic coordinates for probe implantation.- Increase the number of animals per group to improve statistical power.- Standardize the drug administration procedure. |
| Discrepancy between in vitro and in vivo BBB penetration results | - Active transport (influx or efflux) at the BBB not accounted for in the in vitro model.- Brain tissue binding affecting the unbound concentration.- Metabolism of the compound in the brain or periphery. | - Use the Kp,uu value from microdialysis to assess active transport (Kp,uu > 1 suggests influx, Kp,uu < 1 suggests efflux).- In vitro brain slice or brain homogenate binding assays can be used to determine the fraction unbound in the brain.- Analyze for major metabolites in plasma and brain dialysate. |
Visualizations
Caption: Workflow for PAMPA-BBB Assay.
Caption: Workflow for In Vivo Microdialysis.
Caption: Factors influencing BBB penetration.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for AFQ-056 Racemate Studies
Welcome to the technical support center for researchers utilizing AFQ-056 (mavoglurant) in racemate studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust control experiments.
Frequently Asked Questions (FAQs)
Q1: What is AFQ-056 and what is its primary mechanism of action?
A1: AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] Its mechanism of action involves binding to an allosteric site on the mGluR5 protein, thereby inhibiting its activation by the neurotransmitter glutamate.[6] mGluR5 is a G-protein coupled receptor that, upon activation, triggers downstream signaling cascades, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] These signaling events modulate synaptic plasticity and neuronal excitability.[3][8]
Q2: Why are control experiments crucial in AFQ-056 racemate studies?
A2: Control experiments are fundamental to ensure the validity and reproducibility of your research findings. For this compound studies, controls are essential to:
-
Attribute observed effects specifically to mGluR5 antagonism: By comparing the effects of AFQ-056 to a vehicle control, you can be confident that the observed changes are due to the compound and not the solvent.
-
Rule out off-target effects: Using positive and negative controls helps to ensure that AFQ-056 is acting on its intended target, mGluR5, and not other receptors or cellular processes.
-
Assess the specificity of the response: Control experiments can help determine if the observed effects are specific to the antagonism of mGluR5 or a more general phenomenon.
-
Validate the experimental system: Positive controls with known mGluR5 antagonists confirm that your assay is working correctly and is capable of detecting the expected biological response.
Q3: What are the essential control groups to include in an in vitro experiment with AFQ-056?
A3: For a typical in vitro experiment, such as a cell-based assay measuring downstream signaling, the following control groups are recommended:
-
Vehicle Control: Cells treated with the same solvent used to dissolve AFQ-056 (e.g., DMSO, saline). This group accounts for any effects of the vehicle itself.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for normal cell function.
-
Positive Control: Cells treated with a well-characterized mGluR5 antagonist, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) or MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[9][10][11] This confirms that your assay can detect mGluR5 inhibition.
-
Agonist Control: Cells treated with an mGluR5 agonist (e.g., CHPG) to stimulate the receptor and provide a maximal response baseline against which the antagonist effect can be measured.
Q4: What control groups are necessary for in vivo studies with AFQ-056 in animal models?
A4: For in vivo experiments, in addition to the specific experimental groups, the following controls are critical:
-
Vehicle Control: Animals administered the same vehicle used to deliver AFQ-056 via the same route of administration.
-
Positive Control: Animals treated with a known mGluR5 antagonist with established in vivo efficacy in the specific behavioral paradigm being tested (e.g., MPEP in a stress-induced hyperthermia model).[9][12]
-
Sham Control (if applicable): In studies involving surgical procedures (e.g., cannulation for direct brain administration), a sham group that undergoes the same surgical procedure without receiving the treatment is essential to control for the effects of the surgery itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates in in vitro assays. | Inconsistent cell seeding density, passage number, or health. Pipetting errors. Edge effects in multi-well plates. | Ensure consistent cell culture practices. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with media/PBS to minimize evaporation. |
| No effect of AFQ-056 observed in an in vitro assay. | Incorrect concentration of AFQ-056. Low expression of mGluR5 in the cell line. Assay is not sensitive enough. Compound degradation. | Perform a dose-response curve to determine the optimal concentration. Verify mGluR5 expression using techniques like qPCR or Western blotting. Use a positive control to validate assay sensitivity. Ensure proper storage and handling of AFQ-056. |
| Unexpected or off-target effects observed. | At high concentrations, some mGluR5 antagonists may have off-target effects (e.g., MPEP on NMDA receptors). The racemate may have differential effects of its enantiomers. | Use the lowest effective concentration of AFQ-056. Consider testing the individual enantiomers if available. Include a counterscreen against known potential off-targets. |
| Inconsistent results in in vivo behavioral studies. | Improper drug administration (e.g., incorrect route, volume). High stress levels in animals affecting baseline behavior. Variability in animal strain, age, or sex. | Ensure proper training on administration techniques. Acclimatize animals to the experimental setup to reduce stress. Standardize animal characteristics and housing conditions. |
| Vehicle control group shows an unexpected effect. | The vehicle itself may have biological activity (e.g., DMSO at high concentrations). | Use the lowest possible concentration of the vehicle. Test different vehicle formulations to find an inert one. Always include a vehicle-only control group to account for its effects. |
Data Presentation
Table 1: In Vitro Potency of mGluR5 Antagonists
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference |
| AFQ-056 (Mavoglurant) | Functional Assay (h mGluR5) | Recombinant | 30 | [4] |
| MPEP | [3H]methoxyPEPy Binding | Rat mGluR5 HEK293 cells | ~low nM range | [11] |
| MTEP | PI Hydrolysis | Rat Cortical Neurons | Blocks at ≥ 0.2 µM | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: In Vitro Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Antagonism
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, to quantify the antagonistic effect of AFQ-056.
Materials:
-
Cell line expressing mGluR5 (e.g., HEK293-mGluR5)
-
[3H]-myo-inositol
-
Cell culture medium
-
Agonist (e.g., CHPG)
-
This compound
-
Positive control (e.g., MPEP)
-
Vehicle (e.g., DMSO)
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed mGluR5-expressing cells in multi-well plates and grow to confluency.
-
Labeling: Incubate cells with medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Antagonist Treatment: Add different concentrations of AFQ-056, positive control (MPEP), or vehicle to the respective wells and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add the mGluR5 agonist (CHPG) to all wells except the basal control and incubate for a specified period (e.g., 30-60 minutes) to stimulate PI hydrolysis.
-
Lysis and IP Isolation: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid). Isolate the total inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Quantification: Measure the radioactivity of the eluted IPs using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced IP accumulation by AFQ-056 at each concentration and determine the IC50 value.
Protocol 2: In Vivo Stress-Induced Hyperthermia (SIH) in Mice
This protocol assesses the anxiolytic-like effects of AFQ-056 by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Materials:
-
Male mice (e.g., C57BL/6)
-
Rectal thermometer or telemetry system
-
This compound
-
Vehicle (e.g., 0.9% saline with a small percentage of DMSO and/or Tween 80; requires optimization for solubility and stability)
-
Positive control (e.g., MPEP, Diazepam[13])
Procedure:
-
Acclimation: Acclimate mice to the housing and experimental rooms for at least one week. Handle the mice daily for several days before the experiment to reduce handling-induced stress.
-
Baseline Temperature (T1): On the day of the experiment, measure the baseline body temperature of each mouse.
-
Drug Administration: Administer AFQ-056, vehicle, or positive control via the desired route (e.g., intraperitoneal - i.p.). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure it is active during the stress period.[12]
-
Stressor: After the appropriate pre-treatment time, introduce a mild stressor. A common method is to measure the rectal temperature again, as the insertion of the probe itself acts as a stressor.
-
Stress Temperature (T2): Measure the body temperature again 10-15 minutes after the initial measurement (or after another defined stressor).
-
Data Analysis: The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1). Compare the ΔT between the different treatment groups. A significant reduction in ΔT in the AFQ-056 group compared to the vehicle group suggests an anxiolytic-like effect.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for determining the IC50 of AFQ-056 using a PI hydrolysis assay.
Logical Relationship of Control Groups
Caption: Logical relationships between experimental and control groups in AFQ-056 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced stress-induced hyperthermia in mGluR5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mGluR5-Antagonist Mediated Reversal of Elevated Stereotyped, Repetitive Behaviors in the VPA Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: AFQ-056 (Mavoglurant) Racemate
This technical support center provides guidance on the long-term stability of frozen AFQ-056 racemate stocks, along with troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Recommendations for the storage of solid this compound powder vary slightly among suppliers. For long-term storage, a temperature of -20°C is consistently recommended. It is crucial to store the powder in a dry, dark environment.[1][2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: AFQ-056 is soluble in DMSO.[2][4] It is not soluble in water.[3] For preparation of stock solutions, use high-quality, anhydrous DMSO to minimize water content, which can affect compound stability.
Q3: How should I store frozen stock solutions of this compound?
A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1][2] Storage at -20°C is also an option, but the recommended storage period is shorter.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q4: I've seen different stability information from different suppliers. Why is that, and which one should I follow?
A4: The storage recommendations for AFQ-056 can differ between suppliers. This can be due to differences in their internal stability testing protocols, the specific formulation of the compound they provide, or the intended use (e.g., short-term research vs. long-term archival). The table below summarizes the recommendations from various suppliers. For critical experiments, it is advisable to perform your own stability assessment under your specific storage conditions.
Q5: What are the potential degradation pathways for AFQ-056 in a frozen stock solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon thawing | The concentration may be too high, or the compound has crashed out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve. If precipitation persists, consider preparing a fresh stock at a lower concentration. |
| Inconsistent experimental results using the same stock solution | The stock solution may have degraded due to repeated freeze-thaw cycles or improper storage. | Prepare a fresh stock solution from powder and aliquot into single-use vials to avoid multiple freeze-thaw cycles. Ensure proper storage at -80°C in a dark, dry environment. |
| Difficulty dissolving the compound in DMSO | The compound may have absorbed moisture, or the DMSO may not be of sufficient quality. | Ensure you are using anhydrous DMSO. If the powder appears clumpy, it may have absorbed moisture. Dry the powder under vacuum before attempting to dissolve. Gentle warming and sonication can also aid dissolution. |
Data on Storage Conditions
The following table summarizes the recommended storage durations for AFQ-056 from various commercial suppliers.
| Supplier | Form | Storage Temperature | Recommended Duration | Reference |
| MedchemExpress | Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] | |
| In Solvent | -20°C | 1 year | [1] | |
| GlpBio | Stock Solution | -80°C | 6 months | [2] |
| Stock Solution | -20°C | 1 month | [2] | |
| MedKoo Biosciences | Solid Powder | -20°C | Long term (months to years) | [3] |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | [3] | |
| Sigma-Aldrich | Powder | -10 to -25°C | Not specified | [4] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of Frozen this compound Stocks
This protocol provides a general framework for assessing the stability of your this compound stock solutions.
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Cryovials
-
-20°C and -80°C freezers
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Stock Solution Preparation
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is fully dissolved.
-
Aliquot the stock solution into multiple single-use cryovials to avoid repeated freeze-thaw cycles.
3. Stability Study Design
-
Time Points: Establish a series of time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, 2 years).
-
Storage Conditions: Store the aliquots at your desired temperatures (e.g., -20°C and -80°C).
-
Analysis: At each time point, remove one aliquot from each storage temperature.
-
Thaw the sample at room temperature.
-
Analyze the sample by HPLC to determine the purity of AFQ-056.
-
The initial analysis at T=0 will serve as the baseline.
-
4. HPLC Analysis
-
Develop a stability-indicating HPLC method capable of separating AFQ-056 from its potential degradation products.
-
Inject a known concentration of the thawed AFQ-056 stock solution.
-
Quantify the peak area of the AFQ-056 peak and any new peaks that may appear over time.
-
Calculate the percentage of AFQ-056 remaining at each time point relative to the T=0 sample.
5. Data Analysis
-
Plot the percentage of AFQ-056 remaining versus time for each storage condition.
-
Determine the time at which the concentration of AFQ-056 drops below an acceptable threshold (e.g., 90%).
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.
Caption: Simplified mGluR5 signaling pathway and the antagonistic action of AFQ-056.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
Validating mGluR5 Antagonism of AFQ-056 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGluR5) antagonist AFQ-056 (mavoglurant) racemate with other commonly used mGluR5 antagonists. The information presented herein is supported by experimental data from publicly available literature to assist researchers in selecting the appropriate tools for their studies.
Introduction to mGluR5 and its Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, including Fragile X syndrome, anxiety, and Parkinson's disease. Consequently, mGluR5 has emerged as a significant therapeutic target.
AFQ-056 (mavoglurant) is a potent, non-competitive mGluR5 antagonist.[1] This guide focuses on the validation of the antagonistic properties of the AFQ-056 racemate and compares its performance with other well-established mGluR5 antagonists such as MPEP, MTEP, and CTEP.
Comparative Analysis of mGluR5 Antagonists
The selection of an appropriate mGluR5 antagonist is critical for both in vitro and in vivo studies. The following table summarizes key quantitative data for this compound and other reference compounds to facilitate a direct comparison of their potency and efficacy.
| Compound | Type | In Vitro Potency (IC50) | Binding Affinity (Ki) | Selectivity | In Vivo Efficacy Models |
| AFQ-056 (Mavoglurant) Racemate | Non-competitive Antagonist | Ca²⁺ assay: 110 nM[1], PI turnover: 30 nM[1] | 47 nM ([³H]-AAE327 displacement)[1] | >300-fold selective over 238 other targets[1] | Stress-Induced Hyperthermia[1], Audiogenic Seizures[2][3] |
| (-)-AFQ-056 Enantiomer | Non-competitive Antagonist | Ca²⁺ assay: 110 nM, PI turnover: 30 nM[4] | Not explicitly found | Not explicitly found | Not explicitly found |
| (+)-AFQ-056 Enantiomer | Weak Antagonist | 18-37% inhibition at 10 µM[4] | Not explicitly found | Not explicitly found | Not explicitly found |
| MPEP | Non-competitive Antagonist | 36 nM (quisqualate-stimulated PI hydrolysis)[5] | 12.3 nM[5] | Selective for mGluR5 over other mGluRs[5] | Stress-Induced Hyperthermia[6], Formalin-induced hyperalgesia, Spinal nerve ligation[7] |
| MTEP | Non-competitive Antagonist | 25.4 nM[5] | Not explicitly found | Higher selectivity than MPEP[5] | Stress-Induced Hyperthermia[6], Formalin-induced hyperalgesia, Spinal nerve ligation[7] |
| CTEP | Non-competitive Antagonist | 2.2 nM (allosteric antagonist)[2][3] | Not explicitly found | >1000-fold selective over other mGluRs[2][3] | Not explicitly found in the provided results |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the antagonistic properties of these compounds.
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail.
-
Assay buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-methoxyPEPy or [³H]-MPEP.
-
Test compounds (e.g., this compound) at various concentrations.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare cell membranes from HEK293-h-mGluR5 cells by homogenization and centrifugation.[8][9]
-
In a 96-well plate, add the cell membranes (e.g., 40 µg protein/well).[8]
-
Add the test compound at a range of concentrations.
-
Add a fixed concentration of the radioligand.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[9]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Wash the filters multiple times with ice-cold wash buffer.[9]
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
-
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).[10][11]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[12]
-
mGluR5 agonist (e.g., quisqualate, DHPG).
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Plate the HEK293-h-mGluR5 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[11]
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 45-60 minutes at 37°C).[10][11]
-
Wash the cells with assay buffer to remove excess dye.[10]
-
Add the test compound at various concentrations and incubate for a short period.
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).[12]
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.
-
3. Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of IP1, a downstream product of mGluR5 activation, and the ability of an antagonist to block this accumulation.
-
Materials:
-
Procedure:
-
Plate cells in a suitable microplate.[15]
-
Add the test compounds at various concentrations.
-
Stimulate the cells with an mGluR5 agonist in the presence of LiCl and incubate (e.g., 30-60 minutes at 37°C).[13][15]
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).[15]
-
Incubate to allow for the competitive binding reaction to occur.[15]
-
Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm) using a compatible plate reader.[15]
-
The decrease in the HTRF signal is proportional to the amount of IP1 produced. Calculate the IC50 of the antagonist based on its ability to inhibit agonist-induced IP1 accumulation.
-
In Vivo Models
1. Stress-Induced Hyperthermia (SIH) in Mice
This model assesses the anxiolytic-like effects of a compound by measuring its ability to attenuate the rise in body temperature induced by stress.
-
Animals:
-
Male mice (e.g., C57BL/6J).
-
-
Procedure:
-
House the mice individually for a period before the experiment to minimize group housing stress.
-
Administer the test compound (e.g., AFQ-056, MPEP) or vehicle via the desired route (e.g., oral, intraperitoneal) at a specific time before the stressor.[1][16]
-
Measure the baseline rectal temperature (T1) of the mouse.[6][17]
-
Induce stress by a standardized procedure, such as placing the mouse in a novel cage or the act of the rectal probe insertion itself.[6][17][18]
-
After a set period of stress (e.g., 10-15 minutes), measure the rectal temperature again (T2).[6][17][18]
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT).
-
An effective anxiolytic-like compound will significantly reduce the ΔT compared to the vehicle-treated group.
-
2. Audiogenic Seizure (AGS) Model in Mice
This model is particularly relevant for studying disorders like Fragile X syndrome and is used to evaluate the anticonvulsant properties of a compound.
-
Animals:
-
Mouse strains susceptible to audiogenic seizures (e.g., Fmr1 knockout mice).[19]
-
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
Place the mouse in a sound-attenuating chamber.[19]
-
Expose the mouse to a high-intensity sound stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 3 minutes).[19]
-
Observe and score the seizure activity, which typically includes wild running, clonic seizures, and tonic-clonic seizures.
-
A compound with anticonvulsant activity will reduce the incidence and/or severity of the seizures compared to the vehicle group.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate leads to the activation of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGluR5 Modulation of Behavioral and Epileptic Phenotypes in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced stress-induced hyperthermia in mGluR5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bu.edu [bu.edu]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The stress-induced hyperthermia paradigm as a physiological animal model for anxiety: a review of pharmacological and genetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: AFQ-056 Racemate vs. Fenobam in Fragile X Syndrome Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two investigational mGluR5 antagonists, AFQ-056 (mavoglurant) and fenobam, for the treatment of Fragile X Syndrome (FXS) based on available preclinical data. This analysis delves into their efficacy in correcting core phenotypes in FXS animal models, details the experimental methodologies employed, and visualizes the underlying signaling pathways.
Fragile X Syndrome, a leading cause of inherited intellectual disability and autism, is characterized by the absence of the Fragile X Mental Retardation Protein (FMRP). This protein deficiency leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity.[1] The "mGluR theory of FXS" posits that inhibiting this overactive pathway could alleviate many of the behavioral, cognitive, and cellular abnormalities associated with the syndrome.[1] Both AFQ-056, a racemate of mavoglurant, and fenobam are negative allosteric modulators of mGluR5 that have been investigated for their therapeutic potential in FXS.
While both compounds showed promise in preclinical studies, their clinical development trajectories have diverged. AFQ-056, despite extensive investigation, ultimately failed to demonstrate significant efficacy in human clinical trials, leading to the discontinuation of its development for FXS.[2][3] Fenobam showed promising initial results in a small pilot study in adults with FXS, but comprehensive, large-scale clinical trial data is not as readily available.[1][4][5] This guide focuses on the foundational preclinical evidence that propelled these compounds into clinical investigation.
The Underlying Mechanism: Targeting the mGluR5 Pathway
The core mechanism of action for both AFQ-056 and fenobam in the context of FXS is the negative allosteric modulation of the mGluR5 receptor. In the absence of FMRP, the translation of numerous proteins downstream of mGluR5 activation is dysregulated, leading to altered synaptic function and morphology. By binding to a site on the mGluR5 receptor distinct from the glutamate binding site, these compounds reduce the receptor's response to glutamate, thereby normalizing the downstream signaling cascade.
Comparative Efficacy in Preclinical FXS Models
Direct head-to-head preclinical studies comparing AFQ-056 and fenobam are scarce. Therefore, this comparison synthesizes data from separate studies investigating each compound in the Fmr1 knockout (KO) mouse model, the most widely used animal model for FXS.
Phenotypic Correction in Fmr1 KO Mice
| Phenotype | AFQ-056 (Mavoglurant) | Fenobam |
| Audiogenic Seizures | Attenuated wild running and audiogenic-induced seizures.[2] | Limited direct data in published FXS models, though other mGluR5 antagonists like MPEP show efficacy.[6] |
| Dendritic Spine Morphology | Rescued abnormal elongated dendritic spines in cultured hippocampal neurons and in adult Fmr1 KO mice after long-term treatment.[3][7] | In vitro studies show rescue of dendritic spine abnormalities in cultured Fmr1 KO neurons. In vivo, fenobam treatment in Fmr1 KO mice rescued the loss of SYNPO-positive synapses.[8] |
| Social Behavior | Chronic administration restored sociability behavior in the three-chambered task to wild-type levels.[9] | Limited direct data on social behavior in published FXS models. |
| Prepulse Inhibition (PPI) | Rescued deficits in prepulse inhibition of the startle response.[7] | Showed normalization of prepulse inhibition deficits in a single-dose study in humans with FXS.[9] |
| Synapse Density | Not a primary focus of the reviewed AFQ-056 studies. | Rescued the loss of total SYNPO puncta and class-specific SYNPO synapse density changes in the cortex of Fmr1 KO mice. It also normalized the increase in GABAergic synapse density observed in these mice.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of AFQ-056 and fenobam in Fmr1 KO mice.
General Animal Model
-
Model: Fmr1 knockout (KO) mice, typically on a C57BL/6J background.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: Performed to confirm the absence of the Fmr1 gene in KO mice and its presence in wild-type (WT) littermates.
AFQ-056 (Mavoglurant) Administration
-
Chronic Administration for Social Behavior: AFQ-056 was mixed with the food pellets at a concentration of 0.36 mg/g of food. This resulted in an approximate daily intake of 18 mg/kg. The treatment duration was typically several weeks.[10]
-
Acute Administration for Prepulse Inhibition: A single intraperitoneal (i.p.) injection of 3 mg/kg was administered.[11]
-
Long-term Treatment for Dendritic Spine Rescue: Specific dosing for the long-term spine rescue study was not detailed in the abstract but involved chronic administration.[3]
Fenobam Administration
-
In Vivo Administration: Fenobam is typically dissolved in 100% DMSO and administered via intraperitoneal (i.p.) injection. A common dose used in preclinical studies is 30 mg/kg.[4][12]
-
Timing of Administration: For behavioral testing, fenobam is often administered 5 to 30 minutes prior to the test, depending on the mouse strain and the specific behavioral paradigm, to coincide with maximal brain concentration.[4][12]
Conclusion
Both AFQ-056 and fenobam demonstrated the ability to correct key FXS-related phenotypes in preclinical models, providing a strong rationale for their clinical investigation. AFQ-056 showed efficacy in rescuing deficits in social behavior, prepulse inhibition, and dendritic spine morphology. Fenobam also showed promise in correcting dendritic spine and synapse abnormalities.
The eventual failure of AFQ-056 in clinical trials, despite robust preclinical data, highlights the significant challenges in translating findings from animal models to human patients. Factors such as pharmacokinetics, pharmacodynamics, the complexity of the human brain, and the choice of clinical endpoints all play a critical role. While the preclinical data for both compounds is encouraging, the divergent clinical outcomes underscore the importance of cautious interpretation and the need for improved translational strategies in the development of therapeutics for neurodevelopmental disorders. Further research, including direct comparative preclinical studies and the identification of translatable biomarkers, will be essential to guide future drug development efforts in Fragile X Syndrome.
References
- 1. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmr1 KO and Fenobam Treatment Differentially Impact Distinct Synapse Populations of Mouse Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of two major Fragile X Syndrome mouse model phenotypes by the mGluR5 antagonist MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound that Inhibits mGluR5 Corrects Signs of Fragile X in Adult Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 8. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmr1 knockout mice show reduced anxiety and alterations in neurogenesis that are specific to the ventral dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison: AFQ-056 Racemate vs. MRZ-8456
A Head-to-Head Analysis of Two Potent mGluR5 Negative Allosteric Modulators
For researchers in neuropharmacology and drug development, the precise characterization of novel compounds is paramount. This guide provides an objective in vitro comparison of two notable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators: AFQ-056 (mavoglurant) and MRZ-8456 (remeglurant). The data presented here, primarily drawn from a key comparative study in the field, offers insights into their relative potency and efficacy in cellular models relevant to neurological disorders such as Fragile X syndrome.
Core Compound Properties
Both AFQ-056 and MRZ-8456 are selective, non-competitive antagonists of the mGluR5 receptor. Their primary mechanism of action involves binding to an allosteric site on the receptor, thereby modulating its response to the endogenous ligand, glutamate. This action is crucial in conditions where excessive mGluR5 signaling is implicated.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data from in vitro assays comparing AFQ-056 and MRZ-8456. The primary endpoints evaluated were the inhibition of mGluR5 activity and the rescue of disease-relevant phenotypes in primary neuronal cultures from a Fragile X syndrome mouse model (Fmr1 knockout).
| Parameter | AFQ-056 (Mavoglurant) | MRZ-8456 (Remeglurant) | Reference |
| mGluR5 Antagonism (IC50) | 30 nM | 13 nM | [1] |
| Reduction of Dendritic Amyloid-beta Precursor Protein (APP) Expression | Dose-dependent reduction | Dose-dependent reduction | [2][3] |
| Rescue of Dendritic Spine Morphology (Mature to Immature Spine Ratio) | Significant rescue | Significant rescue | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow employed in the comparative in vitro studies.
Caption: Targeted mGluR5 signaling pathway.
References
- 1. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AFQ-056 Target Engagement with Radioligand Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AFQ-056 (mavoglurant) with other prominent mGluR5 antagonists. It details the experimental data and protocols necessary to assess target engagement through radioligand binding assays.
AFQ-056, also known as mavoglurant, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This receptor is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic development. This guide focuses on the use of radioligand binding assays to confirm the engagement of AFQ-056 with mGluR5 and compares its binding affinity to other well-characterized mGluR5 negative allosteric modulators, MPEP and MTEP.
Comparison of Binding Affinities for mGluR5 Antagonists
To provide a clear comparison of the potencies of AFQ-056 and alternative mGluR5 antagonists, the following table summarizes their binding affinities. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | IC50 (nM) | K_i_ (nM) | Assay Conditions | Reference |
| AFQ-056 (Mavoglurant) | 30 | - | Functional assay (human mGluR5) | [1] |
| 47 | - | [3H]-AAE327 displacement in rat brain membranes | [2] | |
| MPEP | 36 | - | Quisqualate-stimulated phosphoinositide (PI) hydrolysis | [3][4] |
| MTEP | 5 | 16 | Ca2+-flux assay |
Table 1: Comparison of binding affinities of AFQ-056 and other mGluR5 antagonists. This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for AFQ-056, MPEP, and MTEP, detailing the conditions under which these values were obtained.
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the binding affinity of a test compound like AFQ-056 to its target receptor, mGluR5. Below is a detailed protocol for a filtration-based assay.
Objective: To determine the binding affinity (K_i_) of AFQ-056 for the mGluR5 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-MPEP (2-methyl-6-(phenylethynyl)pyridine) is a suitable radioligand as it is a well-characterized mGluR5 antagonist.
-
Test Compound: AFQ-056 (mavoglurant)
-
Reference Compounds: MPEP and MTEP
-
Receptor Source: Cell membranes prepared from a cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells) or rodent brain tissue (e.g., cortex or hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) determination: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (e.g., a cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [³H]-MPEP.
-
Non-specific Binding (NSB): Membrane preparation, assay buffer, [³H]-MPEP, and a saturating concentration of unlabeled MPEP (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, assay buffer, [³H]-MPEP, and a range of concentrations of the test compound (AFQ-056) or reference compounds (MPEP, MTEP).
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[5]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Functional Assays for Validating AFQ-056 (Mavoglurant) Racemate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to validate the activity of AFQ-056 (mavoglurant) racemate, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The document summarizes quantitative data, offers detailed experimental protocols, and visualizes key pathways and workflows to support research and development efforts in neuropharmacology.
Introduction to AFQ-056 and mGluR5
AFQ-056, also known as mavoglurant, is a selective, non-competitive negative allosteric modulator (NAM) of the mGluR5 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating synaptic plasticity and neuronal excitability.[2] Overactivation of mGluR5 has been linked to various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease, making it a key therapeutic target.[1][3]
AFQ-056 is a chiral molecule, and its activity resides primarily in the (-)-enantiomer. The racemate, a 1:1 mixture of the (+) and (-) enantiomers, is often used in research. Validating the functional activity of this racemate requires robust and quantitative assays that can measure its inhibitory effect on the mGluR5 signaling pathway. This guide focuses on the most common in vitro functional assays for this purpose.
The mGluR5 Signaling Pathway
mGluR5 is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade. This pathway is the basis for the functional assays described in this guide.
The key steps are:
-
Receptor Activation: Glutamate binds to the mGluR5 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets.
AFQ-056, as a NAM, binds to an allosteric site on the mGluR5 receptor, preventing the conformational change required for G-protein activation, thereby inhibiting this entire cascade.
Figure 1. The mGluR5 receptor signaling cascade initiated by glutamate and inhibited by AFQ-056.
Comparison of Functional Assays and Compound Activity
The primary methods for assessing mGluR5 antagonist activity are cell-based functional assays that measure a downstream event in the signaling cascade. The two most common assays are the Calcium Mobilization Assay and the Inositol Phosphate (IP1) Accumulation Assay.
Data Presentation
The following tables summarize the inhibitory potency (IC50) of AFQ-056/mavoglurant and its enantiomers, and compare it with other common mGluR5 negative allosteric modulators.
Table 1: Functional Activity of AFQ-056 Racemate and Enantiomers
| Compound | Assay Type | Potency (IC50) | Notes |
| (-)-Mavoglurant | Calcium Mobilization | 110 nM | The highly active enantiomer. |
| PI Turnover | 30 nM | ||
| (+)-Mavoglurant | Calcium Mobilization | >10,000 nM | Shows only 37% inhibition at 10 µM. |
| PI Turnover | >10,000 nM | Shows only 18% inhibition at 10 µM. | |
| AFQ-056 (Racemate) | Functional Assay (unspecified) | 30 nM[3] | Potency reflects the active enantiomer. |
Note: The IC50 of the racemate is expected to be approximately twice that of the pure, active (-)-enantiomer, as the (+)-enantiomer is largely inactive.
Table 2: Comparative Potency of mGluR5 Negative Allosteric Modulators
| Compound | Calcium Mobilization (IC50, nM) | IP1 Accumulation (IC50, nM) |
| Mavoglurant (AFQ-056) | 110 | 30 |
| MPEP | 25 | 4.8 |
| MTEP | 19 | 2.5 |
| Fenobam | 120 | 56 |
Data in Table 2 is compiled from multiple sources for general comparison. Direct comparisons are most accurate when performed within the same study under identical conditions.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are based on standard practices for studying GPCRs in recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells stably expressing the human mGluR5 receptor.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor-mediated Ca2+ release from the ER, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. A NAM like AFQ-056 will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells (20,000 - 50,000 cells/well) into black-walled, clear-bottom 96- or 384-well plates and grow overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4 AM dye.
-
Add 50 µL of loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2 in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., MPEP) in assay buffer (HBSS with 20 mM HEPES).
-
Prepare a solution of an mGluR5 agonist (e.g., Glutamate or DHPG) at a concentration that elicits ~80% of the maximal response (EC80).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with automated injectors (e.g., a FlexStation or FLIPR).
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Antagonist Mode:
-
Place the cell plate in the reader.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the antagonist (AFQ-056) dilutions and incubate for a predefined period (e.g., 5-15 minutes).
-
Inject the agonist (e.g., Glutamate at EC80) and immediately begin measuring the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Plot the agonist response against the concentration of the antagonist (AFQ-056).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more cumulative measure of receptor activity by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.
Principle: The Gq pathway leads to IP3 production, which is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the final step of IP1 degradation is blocked, causing it to accumulate in the cell. This accumulation can be measured using competitive immunoassays, such as HTRF® (Homogeneous Time-Resolved Fluorescence). AFQ-056 will inhibit agonist-induced IP1 accumulation.
Detailed Protocol:
-
Cell Culture:
-
Plate mGluR5-expressing HEK293 cells in white 96- or 384-well plates at a density of 20,000 - 60,000 cells/well and culture overnight.
-
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add 20 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, and 50 mM LiCl) containing the desired concentrations of the antagonist (AFQ-056).
-
Incubate for 15-30 minutes at 37°C.
-
Add 20 µL of stimulation buffer containing the mGluR5 agonist (e.g., Glutamate at EC80).
-
Incubate for 60 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection (HTRF® Example):
-
Following the manufacturer's protocol (e.g., Cisbio IP-One HTRF® kit), add the detection reagents.
-
Add 10 µL of IP1-d2 conjugate in lysis buffer to each well.
-
Add 10 µL of anti-IP1-cryptate conjugate in lysis buffer to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio and the Delta F% as per the kit instructions.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the response against the antagonist concentration and fit the curve to determine the IC50 value.
-
Experimental and Logical Workflow
Validating a compound like this compound follows a logical progression from initial screening to more detailed characterization.
Figure 2. A typical workflow for validating the functional activity of an mGluR5 antagonist.
References
- 1. Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mavoglurant Enantiomers and the AFQ-056 Racemate in mGluR5 Antagonism
For researchers and drug development professionals, understanding the distinct pharmacological profiles of a racemate versus its individual enantiomers is critical for optimizing therapeutic efficacy and safety. This guide provides a detailed comparison of the enantiomers of mavoglurant against its racemic form, AFQ-056, a selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Mavoglurant, also known as AFQ-056, has been investigated for its therapeutic potential in neurodevelopmental disorders such as Fragile X syndrome and for the treatment of L-Dopa-induced dyskinesia in Parkinson's disease.[1][2] As a chiral molecule, mavoglurant exists as two enantiomers, (+)-mavoglurant and (-)-mavoglurant. The racemic mixture, AFQ-056, contains equal amounts of both. This comparison guide synthesizes available experimental data to delineate the differences in their in vitro activity and pharmacokinetic profiles.
In Vitro Potency: A Clear Distinction Between Enantiomers
Experimental data reveals a significant difference in the in vitro antagonistic activity of the two mavoglurant enantiomers at the human mGluR5 receptor. The (-)-enantiomer is the more potent antagonist.
Table 1: In Vitro Antagonistic Activity of Mavoglurant Enantiomers and Racemate at h mGluR5
| Compound | IC50 (nM) - Functional Assay |
| (-)-Mavoglurant | 30 |
| (+)-Mavoglurant | >10,000 |
| AFQ-056 (Racemate) | Not explicitly reported, but efficacy is attributed to the (-)-enantiomer |
Data sourced from in vitro functional assays measuring the inhibition of mGluR5-mediated intracellular signaling.[1]
The data clearly indicates that the pharmacological activity of the AFQ-056 racemate is primarily, if not exclusively, driven by the (-)-enantiomer. The (+)-enantiomer shows negligible antagonistic activity at concentrations up to 10 µM.
Pharmacokinetic Profile of AFQ-056 (Racemate)
Table 2: Pharmacokinetic Parameters of AFQ-056 (Racemate) in Healthy Human Subjects (Single Oral Dose)
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | ~2.6 hours |
| Cmax (Peak Plasma Concentration) | ~140 ng/mL |
| t1/2 (Elimination Half-life) | ~12 hours |
This data represents the pharmacokinetics of the total mavoglurant concentration (both enantiomers combined) following oral administration of the racemate.
It is important to note that without stereoselective pharmacokinetic studies, it is unknown if the enantiomers exhibit different rates of absorption, distribution, metabolism, and excretion. Such differences are common for chiral drugs and can significantly impact the overall efficacy and safety profile.
mGluR5 Signaling Pathway
Mavoglurant exerts its effect by negatively modulating the signaling of the mGluR5 receptor. This G-protein coupled receptor (GPCR) is linked to the Gq/11 protein and plays a crucial role in synaptic plasticity. Its activation leads to a cascade of intracellular events, including the mobilization of calcium.
Caption: mGluR5 signaling cascade initiated by glutamate binding.
Experimental Methodologies
The determination of the in vitro potency of mavoglurant and its enantiomers relies on functional assays that measure the downstream effects of mGluR5 activation.
Calcium Mobilization Assay (FLIPR)
This assay is a common method to assess the activity of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay using FLIPR.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cell and is cleaved to its active form by intracellular esterases.
-
Compound Preparation: Serial dilutions of the mavoglurant enantiomers and the racemate are prepared.
-
Assay Performance: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compounds are added to the wells and incubated for a defined period. Subsequently, a sub-maximal concentration of an mGluR5 agonist (e.g., glutamate) is added to stimulate the receptor.
-
Data Acquisition and Analysis: The FLIPR instrument measures the change in fluorescence intensity, which is proportional to the intracellular calcium concentration. The inhibitory effect of the compounds is determined by quantifying the reduction in the agonist-induced calcium signal. IC50 values are then calculated from the concentration-response curves.
Phosphatidylinositol (PI) Turnover Assay
This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of inositol phosphates (IPs), which are second messengers produced downstream of Phospholipase C (PLC) activation.
Protocol:
-
Cell Labeling: Cells expressing mGluR5 are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the mavoglurant enantiomers or the racemate in the presence of LiCl (which inhibits the degradation of inositol monophosphates).
-
Agonist Stimulation: An mGluR5 agonist is added to stimulate the receptor and induce PI hydrolysis.
-
Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total [3H]-inositol phosphates are then separated from free [3H]-inositol using anion-exchange chromatography.
-
Data Analysis: The amount of radioactivity in the inositol phosphate fraction is quantified using liquid scintillation counting. The inhibitory potency of the compounds is determined by their ability to reduce the agonist-stimulated accumulation of [3H]-inositol phosphates, and IC50 values are calculated.
Conclusion
The available data strongly suggests that the pharmacological activity of mavoglurant (AFQ-056) as an mGluR5 antagonist is stereoselective, with the (-)-enantiomer being the active component. The (+)-enantiomer appears to be pharmacologically inactive at the mGluR5 receptor. While the pharmacokinetic profile of the racemate has been characterized in humans, the absence of stereoselective pharmacokinetic data for the individual enantiomers represents a significant knowledge gap. Further studies are required to determine if there are differences in the absorption, distribution, metabolism, and excretion of the (+)- and (-)-enantiomers, as this could have important implications for the clinical development and therapeutic application of mavoglurant. Researchers and drug developers should consider these differences when designing future studies and interpreting clinical data.
References
AFQ-056 Racemate: A Comparative Analysis of its Specificity for mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the AFQ-056 racemate (mavoglurant) for the metabotropic glutamate receptor 5 (mGluR5) over other mGluR subtypes. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Executive Summary
AFQ-056, also known as mavoglurant, is a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has been investigated for its therapeutic potential in conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1] In vitro studies have demonstrated that AFQ-056 is a potent and selective inhibitor of human mGluR5, exhibiting an IC50 of 30 nM in functional assays.[1][2] The compound shows high selectivity for mGluR5 over other mGluR subtypes and a broad panel of other central nervous system-relevant receptors, transporters, and enzymes.[1][2]
Comparative Specificity of AFQ-056
The following table summarizes the available quantitative data on the potency of AFQ-056 at mGluR5 and its selectivity against other mGluR subtypes. While specific IC50 or Kᵢ values for other mGluRs are not consistently reported in publicly available literature, the general consensus from multiple studies is a high degree of selectivity for mGluR5.
| Receptor Subtype | Ligand | Potency (IC₅₀) | Selectivity vs. mGluR5 | Reference |
| mGluR5 | AFQ-056 | 30 nM | - | [1][2] |
| mGluR1 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR2 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR3 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR4 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR6 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR7 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
| mGluR8 | AFQ-056 | >10,000 nM (implied) | >300-fold | [2] |
Note: The selectivity data for mGluRs other than mGluR5 is based on statements of high selectivity (e.g., ">300 fold selectivity for the mGluR5 over all targets (238) tested"[2]) rather than specific reported IC₅₀ values for each subtype.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of AFQ-056 and the methods used to determine its specificity, the following diagrams illustrate the mGluR5 signaling cascade and a typical experimental workflow for assessing antagonist activity.
Caption: mGluR5 Signaling Pathway.
Caption: Experimental Workflow for IC₅₀ Determination.
Experimental Protocols
The specificity of AFQ-056 for mGluR5 is typically determined using in vitro functional assays that measure the downstream consequences of receptor activation. The two primary methods cited in the literature are intracellular calcium mobilization assays and phosphoinositide (PI) turnover assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR5.
Objective: To determine the inhibitory concentration (IC₅₀) of AFQ-056 on mGluR5-mediated calcium release.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the human mGluR5 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a buffered salt solution for a specified time (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of AFQ-056 or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The microplate is placed in a fluorescence plate reader. An mGluR5 agonist (e.g., glutamate or a specific agonist like CHPG) is added to the wells to stimulate the receptor. The fluorescence intensity is measured immediately before and after agonist addition. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, and emission is measured at 510 nm. The ratio of emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence ratio upon agonist stimulation is calculated. The inhibitory effect of AFQ-056 is determined by comparing the response in the presence of the compound to the control response. A dose-response curve is generated by plotting the percentage of inhibition against the concentration of AFQ-056, and the IC₅₀ value is calculated using non-linear regression.
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs), which are second messengers produced upon the activation of the PLC pathway by Gq-coupled receptors.
Objective: To quantify the inhibitory effect of AFQ-056 on mGluR5-mediated phosphoinositide hydrolysis.
Methodology:
-
Cell Culture and Labeling: Cells expressing mGluR5 are cultured as described above. They are then incubated with [³H]-myo-inositol overnight to radiolabel the cellular phosphoinositide pool.
-
Compound Incubation: On the day of the assay, the labeling medium is removed, and cells are washed. A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate. Cells are then incubated with various concentrations of AFQ-056.
-
Agonist Stimulation: An mGluR5 agonist is added, and the cells are incubated for a specified time (e.g., 60 minutes) to allow for the accumulation of [³H]-inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped by adding a cold acid solution (e.g., perchloric acid). The cell lysates are collected, and the [³H]-inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is proportional to the level of PI turnover. The inhibitory effect of AFQ-056 is calculated, and an IC₅₀ value is determined from the dose-response curve.
Conclusion
The available experimental data robustly supports that AFQ-056 (mavoglurant) is a potent and highly selective antagonist of the mGluR5 receptor. Its specificity is a key attribute that has underpinned its investigation for neurological disorders where mGluR5 hyper-excitability is implicated. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of mGluR5-targeting compounds.
References
Head-to-Head Comparison of mGluR5 Negative Allosteric Modulators: A Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of prominent mGluR5 negative allosteric modulators (NAMs). It offers a synthesis of their preclinical performance, featuring key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target in the central nervous system (CNS) for the therapeutic intervention of various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators, which bind to a site distinct from the glutamate binding site to inhibit receptor activity, have shown considerable promise in preclinical studies.[1] This guide focuses on a comparative analysis of several key mGluR5 NAMs to aid in the selection of appropriate tool compounds for preclinical research and to provide a baseline for the development of novel therapeutics.
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki values) of several well-characterized mGluR5 NAMs. These values represent the concentration of the compound required to inhibit 50% of the receptor's response or binding, respectively, and are critical indicators of a compound's efficacy at the molecular level. Lower values indicate higher potency. Selectivity, particularly against the closely related mGluR1, is a crucial parameter to ensure targeted pharmacological effects.
| Compound | IC50 (nM) | Ki (nM) | Selectivity Notes |
| MPEP | 36 | 16 | Prototypical mGluR5 NAM. Shows some off-target effects at higher concentrations. |
| MTEP | ~5 | 42 | Generally considered more selective than MPEP.[2][3] |
| CTEP | 2.2 | 0.7 | High potency and long-acting in vivo. |
| Mavoglurant (AFQ056) | 30 | 47 | Has been investigated in clinical trials for Fragile X syndrome. |
| Basimglurant (RG7090) | 5.9 - 7.0 | 1.4 - 35.6 | Potent, with good oral bioavailability. |
| Fenobam | 58 | 31-54 | An early anxiolytic, later identified as an mGluR5 NAM. |
| VU0285683 | 24.4 | 16.9 | A novel selective mGluR5 NAM.[1] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for the replication and validation of findings.
In Vitro Assays
Radioligand Binding Assay ([3H]-MPEP Competition)
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand, [3H]-MPEP.
1. Membrane Preparation:
-
HEK293 cells stably expressing human mGluR5 are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-MPEP (e.g., 1-5 nM) and a range of concentrations of the test compound.
-
The total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to inhibit the mGluR5-mediated increase in intracellular calcium concentration, typically triggered by an agonist like glutamate or quisqualate.
1. Cell Preparation:
-
HEK293 cells stably expressing mGluR5 are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.[4]
2. Compound Addition and Signal Detection:
-
The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
The test compound is added at various concentrations, and the cells are incubated for a defined period.
-
An mGluR5 agonist (e.g., glutamate at its EC80 concentration) is then added to stimulate the receptor.
-
The fluorescence intensity is measured in real-time to monitor the change in intracellular calcium concentration.
3. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assays
Elevated Plus Maze (EPM) for Anxiety-like Behavior
The EPM test is used to assess the anxiolytic effects of a compound in rodents. The maze consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
1. Apparatus and Acclimation:
-
The maze is elevated above the floor and typically made of a non-reflective material.
-
Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.
2. Procedure:
-
The test compound or vehicle is administered to the animal at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by a video camera mounted above the maze.
3. Data Analysis:
-
An automated tracking system or a trained observer scores the time spent in the open and closed arms, and the number of entries into each arm.
-
The percentage of time spent in the open arms and the percentage of open arm entries are calculated as measures of anxiety-like behavior.
Forced Swim Test (FST) for Depressive-like Behavior
The FST is a common behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds reduce the duration of immobility.
1. Apparatus and Acclimation:
-
A transparent cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals are brought to the testing room for acclimation before the test.
2. Procedure:
-
The test compound or vehicle is administered prior to the test.
-
The animal is gently placed into the water-filled cylinder.
-
The test session typically lasts for 6 minutes, and the behavior is recorded.
3. Data Analysis:
-
The duration of immobility (floating with only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer or an automated system.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological mechanisms and the experimental processes involved in the characterization of mGluR5 NAMs, the following diagrams have been generated using Graphviz.
Caption: mGluR5 Signaling Pathway.
Caption: In Vitro Screening Workflow.
Caption: In Vivo Behavioral Testing Workflow.
Conclusion
The mGluR5 NAMs presented in this guide represent a class of compounds with significant therapeutic potential for a range of CNS disorders. While compounds like MPEP and MTEP have been invaluable as research tools, newer generation modulators such as CTEP and basimglurant offer improved potency, selectivity, and pharmacokinetic properties. The selection of an appropriate mGluR5 NAM for preclinical studies should be guided by a thorough evaluation of its in vitro and in vivo characteristics, as outlined in this comparison. The provided experimental protocols and workflow diagrams serve as a foundation for the rigorous preclinical assessment of these and future mGluR5 modulators. It is important to note that despite promising preclinical data, the translation to clinical efficacy has been challenging, underscoring the need for continued research and development in this area.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
Confirming In Vivo Target Engagement of AFQ-056 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo target engagement for the mGluR5 negative allosteric modulator (NAM), AFQ-056 (mavoglurant) racemate, with other key mGluR5 antagonists. The content is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
AFQ-056 (mavoglurant) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in a variety of neurological and psychiatric disorders.[1][2] Confirmation of in vivo target engagement is a critical step in the development of any CNS drug, providing evidence that the drug reaches its intended target in the brain at concentrations sufficient to exert a pharmacological effect. This guide reviews the available data on the in vivo target engagement of AFQ-056 racemate and compares it with the prototypical mGluR5 antagonists, MPEP and MTEP.
Comparative In Vivo Data
The following tables summarize key in vivo pharmacological parameters for AFQ-056, MPEP, and MTEP. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vivo Receptor Occupancy of mGluR5 Antagonists
| Compound | Species | Route of Administration | Dose | Receptor Occupancy (%) | Time Post-Dose (h) | PET Radioligand | Reference |
| Mavoglurant (AFQ-056) | Human | Oral | 25 mg | 27 | 3-4 | [11C]-ABP688 | [3][4] |
| Human | Oral | 100 mg | 59 | 3-4 | [11C]-ABP688 | [3][4] | |
| Human | Oral | 200 mg | 74 | 3-4 | [11C]-ABP688 | [3][4] | |
| Human | Oral | 400 mg | 85 | 3-4 | [11C]-ABP688 | [3][4] | |
| MTEP | Rat | i.p. | 5 mg/kg | ~100 | Not Specified | Not Specified | [5] |
| MPEP | Rat | i.p. | Not Specified | ED50 = 0.7-0.8 mg/kg | Not Specified | Not Specified | [5] |
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose Range | Reference |
| AFQ-056 (Mavoglurant) | Mouse (Fmr1 KO) | Attenuation of audiogenic-induced seizures | Not specified | [6] |
| MPEP | Mouse | Anxiolytic-like effects (Vogel conflict test) | 3-30 mg/kg | [7][8] |
| Mouse | Reduction of formalin-induced hyperalgesia | 10-30 mg/kg | [7][8] | |
| MTEP | Mouse | Anxiolytic-like effects (Vogel conflict test) | 3-10 mg/kg | [7][8] |
| Mouse | Reduction of formalin-induced hyperalgesia | 3-30 mg/kg | [7][8] |
Experimental Methodologies
In Vivo Receptor Occupancy Studies Using Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.[9] The general protocol for an mGluR5 receptor occupancy study is as follows:
-
Subject/Animal Preparation: Subjects or animals are fasted prior to the scan. For animal studies, anesthesia is administered to minimize movement.
-
Baseline PET Scan: A baseline scan is performed before the administration of the test compound. A specific mGluR5 PET radioligand (e.g., [11C]-ABP688) is injected intravenously, and its distribution and binding in the brain are measured over time.
-
Drug Administration: The mGluR5 antagonist (e.g., AFQ-056) is administered, typically orally or via injection.
-
Post-Dose PET Scan: After a predetermined time to allow for drug absorption and distribution, a second PET scan is performed following the injection of the same radioligand.
-
Data Analysis: The reduction in the binding of the radioligand in the post-dose scan compared to the baseline scan is used to calculate the percentage of receptor occupancy by the drug. Brain regions rich in mGluR5 (e.g., cingulate cortex, striatum) are compared to a reference region with low receptor density (e.g., cerebellum).
Visualizing Key Pathways and Processes
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of AFQ-056.
Experimental Workflow for In Vivo Target Engagement
The workflow for a typical preclinical in vivo target engagement study is depicted below.
Caption: Workflow for preclinical in vivo target engagement confirmation.
Logical Relationship of AFQ-056 Action
The following diagram illustrates the logical steps from drug administration to the confirmation of target engagement for AFQ-056.
Caption: Logical flow from AFQ-056 administration to target engagement.
Conclusion
The available data confirms that AFQ-056 (mavoglurant) effectively crosses the blood-brain barrier and engages the mGluR5 target in a dose-dependent manner in humans.[3][4] Preclinical studies with AFQ-056 and other mGluR5 antagonists like MPEP and MTEP have demonstrated in vivo efficacy in various models, further supporting the therapeutic potential of targeting this receptor.[6][7][8] The use of PET imaging with specific radioligands has been instrumental in quantifying receptor occupancy and guiding dose selection for clinical trials.[3][4][10] While direct comparative studies of the racemate of AFQ-056 with other antagonists under identical conditions are limited, the collective evidence provides a strong basis for understanding the in vivo target engagement profile of this compound. Future research could focus on head-to-head comparative studies to further delineate the subtle differences in the in vivo pharmacology of these mGluR5 modulators.
References
- 1. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. labcorp.com [labcorp.com]
- 10. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings with AFQ-056 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AFQ-056 (mavoglurant) with alternative metabotropic glutamate receptor 5 (mGluR5) antagonists, supported by experimental data from published literature. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
AFQ-056 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1]. It has been the subject of clinical investigation for neurodevelopmental disorders such as Fragile X syndrome and for Levodopa-induced dyskinesia in Parkinson's disease[1]. This document outlines the pharmacological profile of AFQ-056 in comparison to other notable mGluR5 antagonists, MRZ-8456 and MPEP, and provides detailed protocols for key in vitro and in vivo assays.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of AFQ-056 and alternative mGluR5 antagonists.
| Compound | In Vitro Potency (IC50, nM) |
| AFQ-056 (Mavoglurant) | 30[1] |
| MRZ-8456 (Remeglurant) | 13[2] |
| MPEP | 36[3][4] |
Table 1: In Vitro Potency of mGluR5 Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of AFQ-056, MRZ-8456, and MPEP in functional assays assessing mGluR5 activity.
| Compound | Animal Model | Dose | Cmax | Tmax | Half-life (t1/2) |
| AFQ-056 (Mavoglurant) | Mouse | 30 mg/kg (p.o.) | Not specified | Not specified | 0.2 h (i.v.)[5] |
| MRZ-8456 (Remeglurant) | Mouse | Not specified | Similar to AFQ-056[6] | Similar to AFQ-056[6] | Not specified |
| MPEP | Mouse | 10 mg/kg | Not specified | Not specified | ~1 h[7] |
Table 2: In Vivo Pharmacokinetics of mGluR5 Antagonists in Mice. This table presents key pharmacokinetic parameters for AFQ-056, MRZ-8456, and MPEP following administration in mice. Note that direct comparative studies with uniform dosing and parameters are limited in the publicly available literature.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: mGluR5 Signaling Pathway and AFQ-056 Inhibition.
Caption: General Experimental Workflow for mGluR5 Antagonist Evaluation.
Experimental Protocols
In Vitro mGluR5 Functional Assay
This protocol is adapted from studies characterizing novel mGluR5 antagonists[8][9].
-
Cell Culture:
-
HEK293 cells stably expressing human or rat mGluR5 are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent).
-
Cells are seeded into 96-well or 384-well plates at a suitable density and incubated for 24-48 hours.
-
-
Compound Preparation:
-
AFQ-056 and other test compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
-
Functional Readout (e.g., Calcium Mobilization):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Test compounds are pre-incubated with the cells for a defined period (e.g., 15-30 minutes).
-
An mGluR5 agonist (e.g., glutamate or CHPG) is added to stimulate the receptor.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The antagonist effect is determined by the inhibition of the agonist-induced response.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Stress-Induced Hyperthermia (SIH) in Mice
This protocol is based on methods used to assess the anxiolytic-like effects of mGluR5 antagonists[10][11][12][13].
-
Animals:
-
Male mice (e.g., C57BL/6) are group-housed under standard laboratory conditions with ad libitum access to food and water.
-
Animals are acclimated to the experimental room for at least 1 hour before testing.
-
-
Compound Administration:
-
AFQ-056 or other test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Compounds are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a defined time before the stressor.
-
-
Procedure:
-
The basal rectal temperature (T1) of each mouse is measured using a digital thermometer with a lubricated probe.
-
Mice are then subjected to a mild stressor, which can be the handling and temperature measurement itself, or placement in a novel cage.
-
After a set period of stress (e.g., 10-15 minutes), the second rectal temperature (T2) is recorded.
-
-
Data Analysis:
-
The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
-
The effect of the test compound is evaluated by comparing the ΔT of the treated group to that of the vehicle-treated control group.
-
In Vivo Audiogenic-Induced Seizures (AGS) in Fmr1 Knockout Mice
This protocol is derived from studies investigating Fragile X syndrome models[14][15][16][17][18].
-
Animals:
-
Fmr1 knockout (KO) mice and wild-type (WT) littermates are used. The susceptibility to AGS is age-dependent, with a peak around 3-4 weeks of age.
-
Mice are handled and acclimated to the testing environment.
-
-
Compound Administration:
-
AFQ-056 or alternative antagonists are administered at a specific time point before seizure induction.
-
-
Procedure:
-
Each mouse is placed individually into a sound-attenuating chamber.
-
After a brief habituation period (e.g., 1-2 minutes), a high-intensity acoustic stimulus (e.g., 110-120 dB) is presented for a fixed duration (e.g., 2-3 minutes).
-
Seizure activity is observed and scored based on a predefined scale, which may include wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
-
Data Analysis:
-
The primary endpoints are the incidence of seizures and the seizure severity score.
-
The efficacy of the test compound is determined by its ability to reduce the incidence and/or severity of audiogenic seizures compared to the vehicle control group.
-
Dendritic Spine Analysis in Cultured Neurons
This protocol is based on methodologies for assessing neuronal morphology[6][19][20][21].
-
Neuronal Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic rodent brains (e.g., E18 rat or mouse).
-
Neurons are plated on coated coverslips and cultured for a sufficient period to allow for mature dendritic development (e.g., 14-21 days in vitro).
-
-
Compound Treatment:
-
Cultured neurons are treated with AFQ-056 or other mGluR5 antagonists for a specified duration.
-
-
Neuron Visualization:
-
Neurons are transfected with a fluorescent protein (e.g., GFP or tdTomato) to visualize their morphology, or stained with a lipophilic dye like DiI.
-
Cells are then fixed with paraformaldehyde.
-
-
Image Acquisition and Analysis:
-
High-resolution images of dendrites are captured using a confocal or two-photon microscope.
-
Dendritic spines are identified and analyzed using specialized software (e.g., ImageJ with NeuronJ plugin, Imaris).
-
Key parameters measured include spine density (number of spines per unit length of dendrite) and morphology (e.g., spine length, head width, and classification into types like thin, stubby, and mushroom).
-
-
Data Analysis:
-
Spine density and morphological parameters are compared between treated and control groups to assess the effects of the mGluR5 antagonists.
-
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced stress-induced hyperthermia in mGluR5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Long Duration Whole Body Hyperthermia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Audiogenic Seizures [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of AFQ-056 Racemate: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of AFQ-056 racemate, an investigational mGluR5 antagonist.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it also notes that the chemical, physical, and toxicological properties have not been fully investigated.[4] Therefore, a cautious approach, treating the compound as potentially hazardous, is recommended.
Key Disposal Principles
The disposal of investigational drugs like this compound is governed by stringent regulations to minimize potential risks. The primary recommended method for the disposal of pharmaceutical waste, particularly for compounds with incomplete hazard profiles, is high-temperature incineration through a licensed environmental management vendor.[5][6] This ensures the complete destruction of the active pharmaceutical ingredient.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures. They can provide specific guidance based on local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][7]
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound.
Protocol 1: Initial Consultation and Waste Determination
-
Contact EHS: Before disposing of any quantity of this compound, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide Information: Supply the EHS department with the Safety Data Sheet (SDS) for this compound and an estimate of the quantity to be disposed of.
-
Waste Characterization: The EHS department will determine if the material is considered hazardous waste under local, state, and federal regulations. Given the incomplete toxicological data, it is likely to be managed as such.[4]
-
Follow EHS Guidance: Adhere to the specific instructions provided by the EHS department regarding segregation, packaging, and labeling.
Protocol 2: Packaging and Labeling for Disposal
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Container Selection: Place the this compound waste in a designated, leak-proof, and sealable container compatible with the chemical. For solid waste, a securely sealed plastic bag or container is appropriate.[8]
-
Labeling: Clearly label the waste container as "Hazardous Waste" (or as directed by EHS). The label should include:
-
The chemical name: "this compound"
-
CAS Number: 1636881-61-2[4]
-
An indication of the hazards (e.g., "Caution: Investigational Drug - Toxicological Properties Not Fully Known")
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Segregation: Store the labeled waste container in a designated, secure area for hazardous waste, away from incompatible materials, until it is collected.
Protocol 3: Disposal and Documentation
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or their approved hazardous waste vendor.
-
Record Keeping: Maintain a detailed log of all this compound disposal activities. This log should include:
-
The date of disposal
-
The quantity of material disposed of
-
The method of disposal (e.g., "incineration via licensed vendor")
-
The names of the personnel involved
-
-
Certificate of Destruction: For larger quantities or as required by your institution or study sponsor, obtain a certificate of destruction from the waste vendor.[5] This document serves as proof of proper disposal and should be retained with your laboratory's safety and compliance records.
Data Presentation: Summary of this compound Properties
The following table summarizes key information for this compound relevant to its handling and disposal.
| Property | Data | Source |
| Chemical Name | Mavoglurant racemate | [1] |
| Synonyms | This compound | [4] |
| CAS Number | 1636881-61-2 | [4] |
| Molecular Formula | C19H23NO3 | [4] |
| Molecular Weight | 313.39 g/mol | [4] |
| Physical Appearance | Solid | [4] |
| Hazard Classification | Not a hazardous substance or mixture (per available SDS) | [4] |
| Important Note | Chemical, physical, and toxicological properties not fully investigated | [4] |
Alternative Disposition: Return to Sponsor
For clinical trials or sponsored research, an alternative to disposal is to return the unused investigational drug to the study sponsor.[7][9] If this is a viable option, coordinate with the sponsor to obtain the necessary shipping materials and instructions. Ensure all documentation for the return is completed accurately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mavoglurant (racemate) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. DSpace [iris.who.int]
- 7. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling AFQ-056 racemate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AFQ-056 racemate (also known as Mavoglurant racemate). The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting, covering operational handling from receipt to disposal.
Compound Information and Safety Data
AFQ-056 is a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), intended for research use only. While a Safety Data Sheet (SDS) for Mavoglurant racemate indicates that it is not classified as a hazardous substance or mixture, it is crucial to note that the chemical, physical, and toxicological properties have not been fully investigated. Therefore, a precautionary approach to handling is essential.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Mavoglurant racemate |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.39 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 159.55 mM)[1] |
Personal Protective Equipment (PPE)
Given the incomplete toxicological data, the following PPE is mandatory when handling this compound in its solid form or in solution:
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. For larger quantities or risk of splashing, use an apron or sleeves. |
| Respiratory Protection | Not required for normal handling in a well-ventilated area. If weighing powder outside of a ventilated enclosure, a NIOSH-approved N95 (or better) particulate respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended long-term storage conditions are:
-
Work Area: All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Weighing: Use a calibrated analytical balance. Handle the solid with care to minimize dust generation.
-
Dissolving: this compound is soluble in DMSO.[1] To prepare a stock solution, add the appropriate volume of DMSO to the weighed compound. If needed, solubility can be increased by gently warming the tube to 37°C and using an ultrasonic bath.[1]
-
Aliquoting and Storage: Once a stock solution is prepared, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at:
The following is a detailed methodology for an in vivo experiment, adapted from preclinical studies.
Objective: To assess the effect of this compound on a specific behavioral phenotype in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., standard rodent chow)
-
Appropriate mouse strain for the study
-
Metabolic cages for monitoring food intake (optional but recommended)
-
Behavioral testing apparatus
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Dosage Calculation: Determine the desired dose in mg/kg/day. One study administered AFQ-056 at a dose of 18 mg/kg/day by incorporating it into food pellets. This was based on an average daily food intake of 3 g for a 25 g mouse.
-
Preparation of Medicated Chow:
-
Calculate the total amount of AFQ-056 needed for the study duration and number of animals.
-
Thoroughly mix the calculated amount of AFQ-056 with powdered standard rodent chow to ensure a homogenous distribution.
-
The medicated chow can then be provided to the animals in their home cages.
-
Prepare a control chow with the vehicle only for the placebo group.
-
-
Administration:
-
Replace the standard chow with the medicated or control chow.
-
Monitor food intake daily to ensure the intended dose is being administered. Adjust the concentration in the chow if necessary.
-
-
Behavioral Testing:
-
After a specified treatment period (e.g., three weeks), conduct the behavioral tests.
-
Ensure that the testing environment is consistent for all animals.
-
-
Data Collection and Analysis:
-
Record the behavioral data according to the specific parameters of the test.
-
Analyze the data using appropriate statistical methods to compare the treatment and control groups.
-
Caption: Experimental workflow for in vivo administration of AFQ-056.
mGluR5 Signaling Pathway
AFQ-056 acts as a non-competitive antagonist of mGluR5. The activation of mGluR5 by glutamate initiates a G-protein-coupled signaling cascade that is implicated in synaptic plasticity.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AFQ-056.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Unused solid this compound should be collected in a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should also be disposed of as hazardous chemical waste.
-
-
Liquid Waste:
-
Unused stock solutions and experimental solutions containing AFQ-056 should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not dispose of solutions containing AFQ-056 down the drain.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "Mavoglurant racemate"), and the approximate concentration and quantity.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance on collection and disposal procedures.
-
Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS department or a certified waste disposal contractor.
-
Empty Containers: Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
By adhering to these safety and handling procedures, researchers can minimize risks and ensure the responsible use of this compound in the laboratory. Always prioritize safety and consult your institution's EHS office with any questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
